Product packaging for Furaneol(Cat. No.:CAS No. 3658-77-3)

Furaneol

カタログ番号: B144009
CAS番号: 3658-77-3
分子量: 128.13 g/mol
InChIキー: INAXVXBDKKUCGI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-hydroxy-2,5-dimethylfuran-3-one is a member of the class of furans that is 2,5-dimethylfuran carrying additional oxo and hydroxy groups at positions 3 and 4 respectively. It has been found particularly in strawberries and other such fruits. It has a role as a flavouring agent, a fragrance and a plant metabolite. It is a member of furans, an enol and a cyclic ketone. It is a conjugate acid of a 4-hydroxy-2,5-dimethylfuran-3-olate.
Furaneol has been reported in Durio zibethinus, Capsicum annuum, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to compound with no isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B144009 Furaneol CAS No. 3658-77-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-hydroxy-2,5-dimethylfuran-3-one
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InChI

InChI=1S/C6H8O3/c1-3-5(7)6(8)4(2)9-3/h3,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAXVXBDKKUCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041517
Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
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Molecular Weight

128.13 g/mol
Source PubChem
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Physical Description

Liquid; Pellets or Large Crystals, Solid, Colourless to white solid; Fruity caramel or burnt pineapple aroma
Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name (±)-Furaneol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1434/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

216 °C
Record name Dimethylhydroxy furanone
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Solubility

In water, 0.315 g/mL at 25 °C, Soluble in oil and ethanol, Soluble in oil; Insoluble in water, Soluble (in ethanol)
Record name Dimethylhydroxy furanone
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
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Vapor Density

3.3 (Air = 1)
Record name Dimethylhydroxy furanone
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Vapor Pressure

0.008 mm Hg at 25 °C
Record name Dimethylhydroxy furanone
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Color/Form

Beige powder, Colorless crystals

CAS No.

3658-77-3
Record name Furaneol
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Record name 3(2H)-Furanone, 4-hydroxy-2,5-dimethyl-
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Record name 4-Hydroxy-2,5-dimethyl-3(2H)furanone
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Record name 4-hydroxy-2,5-dimethylfuran-2(3H)-one
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Record name DIMETHYLHYDROXY FURANONE
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Record name Dimethylhydroxy furanone
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Melting Point

77-79 °C, 77 - 78 °C
Record name Dimethylhydroxy furanone
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name (±)-Furaneol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040594
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Natural sources and occurrence of Furaneol in fruits

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Furaneol in Fruits: Natural Sources, Biosynthesis, and Quantification

Introduction

This compound, formally known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a pivotal organic compound that significantly influences the sensory profile of numerous fruits.[1][2] Possessing a characteristic sweet, caramel-like aroma at high concentrations and a distinct strawberry-like note when diluted, it is considered a key flavor compound in fruits such as strawberries, pineapples, and tomatoes.[2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of this compound in various fruits, its biosynthetic origins, and the detailed analytical methodologies employed for its extraction and quantification. The information is tailored for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development.

Natural Occurrence and Quantitative Data

This compound and its derivatives, such as its methyl ether (mesifurane or DMMF) and various glucosides, are naturally present in a wide array of fruits.[1][5] The concentration of this compound can vary significantly depending on the fruit species, cultivar, and ripeness stage.[2][6] For instance, its accumulation in strawberries has been observed to increase dramatically during ripening.[2] The quantitative data from various studies are summarized below for comparative analysis.

Table 1: Concentration of this compound in Various Fruits

FruitCultivar(s)Concentration Range (µg/kg)Analytical MethodReference(s)
StrawberryVarious1,663 - 4,852Derivatization-SPME-GC-MS[7][8]
Strawberry'Totem', 'Pinnacle'> 13,000SPE-GC-MS[6][9]
TomatoVarious95 - 173Derivatization-SPME-GC-MS[7][8]
TomatoHome-grown (summer)660 - 1,100Dynamic Headspace-GC[4]
TomatoSupermarket (ethylene-ripened)38 - 180Dynamic Headspace-GC[4]
Pineapple'Tainong No. 4'76.47HS-SPME-GC-MS[10]
RaspberryVarious800 - 1,100SPE-GC-MS[6]
Blackberry'Marion'~5x more than 'Black Diamond'SPE-GC-MS[6]

Biosynthesis of this compound

In plants, this compound is synthesized via a series of enzymatic steps, distinguishing it from its formation through the Maillard reaction during thermal processing.[1][5] Studies, particularly in strawberries, have identified D-fructose-6-phosphate as a key precursor.[11][12] The pathway involves the transformation of this sugar phosphate into key intermediates. While the complete pathway is complex, a crucial step involves the reduction of a highly reactive enone intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF), by a quinone oxidoreductase (in Fragaria x ananassa, FaQR) and an enone oxidoreductase (FaEO) to yield this compound.[5][13]

Biosynthesis cluster_enzymes Key Enzymatic Reduction F6P D-Fructose-6-Phosphate Pathway Multi-step Enzymatic Conversion F6P->Pathway HMMF 4-Hydroxy-5-methyl- 2-methylene-3(2H)-furanone (HMMF) Pathway->HMMF Enzymes FaQR / FaEO (Oxidoreductases) HMMF->Enzymes This compound This compound (HDMF) Enzymes->this compound

Simplified biosynthetic pathway of this compound in strawberry.

Analytical Methodologies

The quantification of this compound in fruit matrices presents analytical challenges due to its high polarity and thermal instability, which can complicate direct analysis by gas chromatography (GC).[7][8] To overcome these issues, specific extraction and analytical protocols have been developed. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds in fruits, including this compound.[14][15]

Representative Experimental Protocol: Derivatization-HS-SPME-GC-MS

This protocol is based on a method developed for robust quantification, which involves a derivatization step to improve the analyte's stability and chromatographic behavior.[7][8]

1. Sample Preparation:

  • Homogenize a known weight of fresh fruit sample (e.g., 5 g) in a blender.

  • Transfer the homogenate to a headspace vial (e.g., 20 mL).

  • Add a saturated salt solution (e.g., NaCl or CaCl₂) to enhance the release of volatile compounds into the headspace.

  • Add an appropriate internal standard for quantification.

2. Derivatization:

  • To address this compound's polarity, a derivatization step is performed. Add a basic solution and pentafluorobenzyl bromide (PFBBr) to the vial.[7][8]

  • Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) for a specific time to allow the reaction to complete. This reaction converts the polar hydroxyl group of this compound into a less polar, more stable PFB-ether derivative.[8]

3. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heated agitator (e.g., 60°C for 15 minutes) for equilibration.[16]

  • Expose a SPME fiber to the headspace of the sample. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles.[16]

  • Allow the fiber to absorb the volatile compounds for a defined period (e.g., 15-30 minutes).[16]

4. GC-MS Analysis:

  • Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes.[17]

  • Separation: Use a capillary column suitable for flavor compounds, such as a DB-5ms (60 m x 0.25 mm, 1 µm film thickness).[17]

  • GC Oven Program: A typical temperature program starts at a low temperature (e.g., 35°C, hold for 2 min), then ramps up (e.g., at 5°C/min) to a final temperature (e.g., 250°C, hold for 5 min).[17]

  • Detection: Use a mass spectrometer in full scan or selected ion monitoring (SIM) mode for identification and quantification. Identification is confirmed by comparing mass spectra and retention times with those of an authentic standard.

Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_extraction 3. Extraction cluster_analysis 4. Analysis Fruit Fruit Sample Homogenate Homogenize & Add Internal Standard Fruit->Homogenate Deriv Add PFBBr & Base, Incubate Homogenate->Deriv SPME HS-SPME Extraction (e.g., DVB/CAR/PDMS fiber) Deriv->SPME GCMS GC-MS Thermal Desorption, Separation & Detection SPME->GCMS Data Data Processing (Peak Integration, Library Match) GCMS->Data Result Quantification Data->Result

Workflow for the analysis of this compound in fruits.

Conclusion

This compound is a critical contributor to the desirable aroma of many fruits, with its concentration being highly dependent on the fruit type and maturity. Its biosynthesis from sugar precursors highlights the complex metabolic pathways within plant tissues. The analysis of this compound requires specialized protocols, such as derivatization combined with HS-SPME-GC-MS, to overcome its inherent chemical instability and polarity. The methodologies and data presented in this guide offer a robust framework for researchers engaged in flavor chemistry, food quality assessment, and the development of natural products.

References

Chemical and physical properties of Furaneol for analytical chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in a wide variety of fruits and processed foods. This document details its analytical characterization, including established experimental protocols for its quantification and the pathways of its formation.

Core Chemical and Physical Properties

This compound, also known as strawberry furanone, is a heterocyclic organic compound that contributes a characteristic sweet, fruity, and caramel-like aroma. Its physical and chemical properties are crucial for developing analytical methods for its detection and quantification in various matrices.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₈O₃[1][2]
Molecular Weight 128.13 g/mol [1][2]
CAS Number 3658-77-3[1][2]
Appearance White to light yellow crystalline powder/solid[1][3]
Melting Point 73-77 °C[2][4][5]
Boiling Point 188 - 216 °C[1][4][6]
Solubility Soluble in water, ethanol, and oil. Water solubility: 0.315 g/mL at 25 °C, 176 g/L at 20 °C.[1][2][6][7]
Vapor Pressure 0.008 mmHg at 25 °C[1][5][6]
pKa 8.56 at 20 °C[1][6]
logP (Octanol/Water Partition Coefficient) 0.95 at 20 °C[1]
Spectroscopic and Chromatographic Data
PropertyValueSource(s)
¹H NMR (90 MHz, CDCl₃) δ (ppm): 1.451, 2.262, 4.508[8]
¹³C NMR (CDCl₃) δ (ppm): 13.55, 16.42, 80.22, 134.08, 175.14, 198.95[8]
Mass Spectrum (GC-MS, EI) Major m/z peaks: 128, 43, 57, 29, 55[1]
Kovats Retention Index (non-polar column) 1068, 1075, 1078[1]
Kovats Retention Index (polar column, DB-Wax) 2039[9]

Analytical Methodologies

The quantification of this compound in complex matrices such as food and beverages presents analytical challenges due to its polarity and potential for thermal degradation. Several methods have been developed to overcome these challenges, primarily involving gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Due to this compound's polarity, direct injection can be challenging, often necessitating sample preparation steps such as extraction and derivatization.

Experimental Protocol: Solid-Phase Microextraction (SPME) with Derivatization followed by GC-MS

This method is suitable for the analysis of this compound in aqueous samples like fruit juices.[1][2]

  • Sample Preparation and Derivatization:

    • To a 10 mL sample of fruit juice, add a suitable internal standard.

    • Adjust the sample to a basic pH.

    • Add pentafluorobenzyl bromide (PFBBr) as a derivatizing agent. This reaction converts the polar hydroxyl group of this compound into a less polar, more volatile ether, making it more amenable to GC analysis.[1][2]

    • Heat the mixture at an elevated temperature to facilitate the derivatization reaction.[1][2]

  • Solid-Phase Microextraction (SPME):

    • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) to the headspace of the heated sample vial.

    • Allow the derivatized this compound to partition onto the fiber for a defined period.

  • GC-MS Analysis:

    • Injector: Thermally desorb the analyte from the SPME fiber in the hot GC inlet.

    • Column: Use a capillary column suitable for flavor analysis, such as a CP-WAX 52 CB (30 m x 0.25 mm x 0.25 µm).[6]

    • Oven Program: A typical temperature program starts at 60°C, holds for 1 minute, then ramps at 10°C/min to 200°C and holds for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.5 mL/min).[6]

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized this compound. The specific ions for underivatized this compound are m/z 43, 57, and 128.[6]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers an alternative to GC, avoiding the need for high temperatures that can potentially degrade this compound.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This method is applicable for the analysis of this compound and its derivatives in strawberries.[10]

  • Sample Extraction:

    • Homogenize the strawberry sample with water.

    • Centrifuge the homogenate to separate the solid and liquid phases.

    • Filter the supernatant before injection.

  • HPLC Analysis:

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

    • Mobile Phase: A binary gradient of an acetate buffer and methanol.[10]

    • Detection: UV detector set at 280 nm.[10]

    • Quantification: Use an external standard calibration curve of this compound.

Formation and Biosynthesis Pathways

This compound is formed through both enzymatic and non-enzymatic pathways, primarily the Maillard reaction in processed foods and biosynthetic pathways in fruits like strawberries.

Maillard Reaction Pathway

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, leading to the formation of a wide range of flavor and color compounds, including this compound.[11][12]

Maillard_Reaction_Pathway Reducing_Sugar Reducing Sugar (e.g., Glucose, Fructose) Amadori_Rearrangement Amadori Rearrangement Products Reducing_Sugar->Amadori_Rearrangement Amino_Acid Amino Acid Amino_Acid->Amadori_Rearrangement Heat Heat Dehydration_Fragmentation Dehydration & Fragmentation Amadori_Rearrangement->Dehydration_Fragmentation Strecker_Degradation Strecker Degradation Amadori_Rearrangement->Strecker_Degradation Intermediate_Carbonyls Intermediate Carbonyls & Dicarbonyls Dehydration_Fragmentation->Intermediate_Carbonyls Strecker_Degradation->Intermediate_Carbonyls Aldol_Condensation Aldol Condensation & Cyclization Intermediate_Carbonyls->Aldol_Condensation This compound This compound Aldol_Condensation->this compound

Caption: General pathway for this compound formation via the Maillard reaction.

Biosynthesis Pathway in Strawberry

In strawberries, this compound is synthesized enzymatically from fructose-1,6-diphosphate. A key enzyme in this pathway is the Fragaria x ananassa enone oxidoreductase (FaEO), formerly known as quinone oxidoreductase (FaQR).[6][8][11]

Biosynthesis_Pathway Fructose D-Fructose-1,6-diphosphate Unknown_Enzymes Unknown Enzymatic Steps Fructose->Unknown_Enzymes HMMF 4-hydroxy-5-methyl-2- methylene-3(2H)-furanone (HMMF) Unknown_Enzymes->HMMF FaEO Fragaria x ananassa enone oxidoreductase (FaEO) + NADPH HMMF->FaEO This compound This compound FaEO->this compound FaOMT FaOMT + SAM This compound->FaOMT Glucosylation Glucosylation This compound->Glucosylation Mesifurane Mesifurane (Methoxythis compound) FaOMT->Mesifurane Furaneol_Glucoside This compound Glucoside Glucosylation->Furaneol_Glucoside

Caption: Biosynthetic pathway of this compound and its derivatives in strawberries.

Biological Activity and Significance

Recent studies have highlighted several biological activities of this compound beyond its role as a flavor compound. It has been shown to possess antioxidant, antimicrobial, and anti-inflammatory properties.[2][13][14] Furthermore, this compound has been identified as a specific agonist for the human odorant receptor OR5M3, providing insight into the molecular basis of its aroma perception.[7][15] Its formation and presence are therefore of significant interest not only in food science for flavor chemistry but also in the context of food's impact on human health.

References

The Sweet Scent of Discovery: A Technical Guide to Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Discovery, History, and Analysis of a Key Flavor Compound for Researchers, Scientists, and Drug Development Professionals.

Furaneol, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a potent and highly valued flavor compound. Its characteristic sweet, caramel-like, and fruity aroma, often reminiscent of strawberries and pineapple, has made it a cornerstone of the flavor and fragrance industry. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and natural occurrence of this compound, with a focus on the detailed experimental methodologies used in its study.

Discovery and Historical Perspective

The journey of this compound's discovery began in the mid-20th century, with initial identification as a product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.

  • 1960: this compound was first reported as a product of the Maillard reaction, or non-enzymatic browning.[1] This discovery laid the groundwork for understanding its formation in cooked and processed foods.

  • 1965: The compound was subsequently identified as a natural constituent of pineapple, marking its first discovery in a natural food source.[1] This finding expanded the significance of this compound beyond thermally processed foods to the realm of natural fruit aromas.

The registered trademark "this compound®" has been protected by Firmenich SA since October 31, 1973.[2]

Chemical and Physicochemical Properties

This compound is a white to pale yellow crystalline solid with a distinct and powerful aroma. Its chemical structure and properties are key to its function as a flavorant and its behavior in various food matrices.

PropertyValueReference
IUPAC Name 4-Hydroxy-2,5-dimethyl-3(2H)-furanone[3]
Other Names Strawberry furanone, Pineapple ketone, Alletone[3]
CAS Number 3658-77-3[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
Melting Point 73-77 °C[3]
Boiling Point 230 °C[2]
Solubility in Water 0.315 g/mL (at 25°C)[4]
logP 0.95[2]
pKa 8.56 (at 20°C)[4]
Flavor Threshold in Water 0.04 mg/kg[5]
Odor Threshold in Air 1 - 4 ppb[6]

Natural Occurrence and Biosynthesis

This compound is a significant contributor to the aroma of a wide variety of fruits and is also formed during the processing of many foods.

Natural Sources

This compound has been identified in numerous fruits, where its concentration can vary significantly depending on the cultivar and ripeness.

Food SourceConcentration RangeReference
Strawberries1663 to 4852 µg/kg[4]
PineappleKey odorant[1]
Tomato95 to 173 µg/kg[4]
RaspberryPresent[1]
BuckwheatImportant component of the odor[3]
Biosynthesis

In plants, this compound is synthesized via a series of enzymatic steps, with D-fructose-1,6-diphosphate identified as a key precursor.[1][7] This biological pathway is distinct from its formation through the Maillard reaction during heating. Radiotracer studies have been instrumental in elucidating this pathway, showing the incorporation of labeled precursors into the this compound molecule.

G Glucose Glucose Fructose_6_phosphate Fructose_6_phosphate Glucose->Fructose_6_phosphate Fructose_1_6_bisphosphate Fructose_1_6_bisphosphate Fructose_6_phosphate->Fructose_1_6_bisphosphate Intermediate_A Intermediate_A Fructose_1_6_bisphosphate->Intermediate_A Multiple Enzymatic Steps This compound This compound Intermediate_A->this compound Enone Oxidoreductase (FaQR)

Biosynthetic pathway of this compound from glucose.

Chemical Synthesis

Several synthetic routes to this compound have been developed to meet the industrial demand for this high-value flavor compound. These methods often involve multi-step processes starting from readily available precursors.

Synthesis from Rhamnose

One of the earlier methods for this compound synthesis involves the reaction of rhamnose with an organic secondary amine, such as piperidine acetate, in a suitable solvent under heating.

Experimental Protocol:

  • Reactants: L-rhamnose, piperidine acetate.

  • Solvent: Acetic acid or ethanol.

  • Procedure:

    • Dissolve L-rhamnose in the chosen solvent.

    • Add piperidine acetate to the solution.

    • Heat the reaction mixture.

    • Monitor the reaction progress.

    • Upon completion, cool the mixture and induce crystallization.

    • Separate the crystalline this compound and purify by recrystallization.

Synthesis from 2,5-Hexynediol

A common industrial synthesis involves the ethylation of acetaldehyde to produce 2,5-hexynediol, followed by ozonolysis and cyclization.[2]

Experimental Protocol:

  • Ethylation of Acetaldehyde: React acetaldehyde with an ethylating agent to form 2,5-hexynediol.

  • Ozonolysis: Subject the 2,5-hexynediol to ozonolysis to yield hexane-2,5-diol-3,4-dione.

  • Cyclization: Treat the resulting dione with an acid catalyst to induce cyclization and form this compound.

G Acetaldehyde Acetaldehyde Hexynediol 2,5-Hexynediol Acetaldehyde->Hexynediol Ethylation Hexanedione Hexane-2,5-diol-3,4-dione Hexynediol->Hexanedione Ozonolysis This compound This compound Hexanedione->this compound Acid Cyclization

Chemical synthesis of this compound from acetaldehyde.

Analytical Methodologies

Accurate quantification of this compound in various matrices is crucial for quality control and research purposes. Due to its polarity and potential for thermal degradation, specialized analytical techniques are often employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol for GC-MS Analysis:

  • Extraction:

    • Solid-Phase Microextraction (SPME): A solvent-free extraction method where a coated fiber is exposed to the headspace of the sample to adsorb volatile compounds.[4]

      • Fiber Coating: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice.

      • Extraction Time and Temperature: These parameters need to be optimized for the specific matrix.

    • Liquid-Liquid Extraction: Using a suitable organic solvent to extract this compound from the sample matrix.

  • GC-MS Parameters:

    • Column: A polar capillary column is often preferred for better separation of polar compounds like this compound.

    • Injector Temperature: Typically set to a temperature that ensures efficient volatilization without causing thermal degradation.

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points.

    • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

G Sample Food Sample Extraction Extraction (SPME or LLE) Sample->Extraction GC Gas Chromatography Extraction->GC MS Mass Spectrometry GC->MS Data Data Analysis MS->Data

References

The Maillard Reaction's Contribution to Furaneol Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furaneol®, or 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a critical flavor compound responsible for the characteristic sweet, caramel-like aroma in a vast array of thermally processed foods and fruits like strawberries and pineapples.[1][2][3][4] Its formation is intricately linked to the Maillard reaction, a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids.[2][5] Understanding the specific pathways leading to this compound is crucial for controlling and optimizing flavor profiles in food production and for identifying potential applications in other fields. This technical guide provides an in-depth exploration of the core Maillard reaction pathways that generate this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Maillard Reaction Pathways to this compound

The formation of this compound through the Maillard reaction is not a single, linear process but rather a network of interconnected pathways dependent on the specific precursors (sugars and amino acids), pH, temperature, and water activity.[6][7][8] The primary routes involve hexose and pentose sugars as starting materials.

Pathway from Hexose Sugars

The classical pathway to this compound starts with a hexose sugar (like glucose or fructose) and an amino acid.[9] A key sequence of events involves the formation of an Amadori compound, which then undergoes enolization and fragmentation.[1][8]

A major route from glucose involves its cleavage into smaller fragments like acetol and lactaldehyde.[9] Acetylformoin is a critical intermediate formed from these fragments, which is subsequently reduced to form this compound.[9] D-fructose-1,6-diphosphate has also been identified as a particularly efficient natural precursor for this compound, undergoing conversion to key α-dicarbonyl intermediates.[2][6][10]

G cluster_start Initial Reactants Hexose (e.g., Glucose) Hexose (e.g., Glucose) Amadori Compound Amadori Compound Hexose (e.g., Glucose)->Amadori Compound Amino Acid Amino Acid Amino Acid->Amadori Compound 1-Deoxyosone 1-Deoxyosone Amadori Compound->1-Deoxyosone 2,3-Enolization Sugar Fragmentation Sugar Fragmentation 1-Deoxyosone->Sugar Fragmentation Acetol Acetol Sugar Fragmentation->Acetol Lactaldehyde Lactaldehyde Sugar Fragmentation->Lactaldehyde Acetylformoin Acetylformoin Acetol->Acetylformoin Idolization Lactaldehyde->Acetylformoin This compound This compound Acetylformoin->this compound Reduction

Caption: Pathway of this compound formation from hexose sugars via key intermediates.

Pathway from Pentose Sugars

Interestingly, this compound, a C6 compound, can also be generated from C5 pentose sugars like xylose in the presence of specific amino acids.[1][7] This pathway involves a chain elongation step where the pentose-derived intermediate (1-deoxypentosone) reacts with a C1 fragment (formaldehyde) derived from the Strecker degradation of an amino acid like glycine.[1][2] This "C5 + C1" reaction is a key mechanism for forming the six-carbon backbone of this compound from a five-carbon sugar.[1]

G cluster_reactants Reactants Pentose (e.g., Xylose) Pentose (e.g., Xylose) Amadori Compound Amadori Compound Pentose (e.g., Xylose)->Amadori Compound Glycine Glycine Glycine->Amadori Compound Strecker Degradation Strecker Degradation Glycine->Strecker Degradation 1-Deoxypentosone 1-Deoxypentosone Amadori Compound->1-Deoxypentosone Chain Elongation Chain Elongation 1-Deoxypentosone->Chain Elongation C5 intermediate Formaldehyde (C1) Formaldehyde (C1) Strecker Degradation->Formaldehyde (C1) Formaldehyde (C1)->Chain Elongation C1 fragment This compound This compound Chain Elongation->this compound

Caption: this compound formation from pentose sugars via Strecker-assisted chain elongation.

In addition to chain elongation, sugar fragmentation has been identified as an alternative, parallel pathway for this compound formation from pentoses, though the chain elongation involving Strecker aldehydes is a significant contributor.[1]

Quantitative Analysis of this compound Formation

The yield of this compound is highly dependent on reaction conditions and precursors. The following tables summarize quantitative data from model system studies.

Table 1: Formation of Furanones from D-Xylose (5 mmol) with Amino Acids (5 mmol) Reaction Conditions: Phosphate buffer (0.2 mol/L, pH 7), 90°C, 1 hour.

Maillard SystemNorthis compound (%)This compound (%)Homothis compound (%)
Xylose alone9334
Xylose/Glycine99.80.2< 0.1
Xylose/Alanine99.30.20.5

Data sourced from Blank, I. (2001).[7]

Table 2: Effect of Amino Acid Concentration on Furanone Formation from D-Xylose Reaction Conditions: Phosphate buffer (0.2 mol/L, pH 6), 90°C, 1 hour.

Maillard SystemMolar Ratio (Xylose:AA)This compound (µ g/mmol Xyl)Homothis compound (µ g/mmol Xyl)
Xylose/Glycine1:12.50.3
1:23.10.5
1:44.00.7
Xylose/Alanine1:11.011.5
1:21.218.1
1:41.528.7

Data sourced from Blank, I. (2001).[7]

Table 3: Effect of pH on Furanone Formation from D-Xylose Reaction Conditions: D-Xylose/amino acid (5 mmol), phosphate buffer (0.2 mol/L), 90°C, 1 hour.

Maillard SystempHThis compound (µ g/mmol Xyl)Homothis compound (µ g/mmol Xyl)
Xylose/Glycine52.50.6
62.50.3
72.91.0
Xylose/Alanine50.33.0
61.011.5
72.329.5

Data sourced from Blank, I. (2001).[7]

Experimental Protocols

The elucidation of this compound formation pathways relies on carefully designed model experiments and sophisticated analytical techniques.

Model Maillard Reaction Setup

A common approach involves reacting precursors in a controlled environment to simulate thermal processing.

  • Reactants : D-xylose, glycine, and L-alanine (>99% purity) are typically used.[1] For pathway elucidation, isotopically labeled precursors such as [1-¹³C]-D-Xylose and [2-¹³C]-glycine are employed.[1]

  • Reaction Medium : Reactants (e.g., 5 mmol of sugar and 5 mmol of amino acid) are dissolved in a phosphate buffer solution (e.g., 5 mL of 0.2 mol/L Na₂HPO₄, adjusted to a specific pH, typically between 5 and 7).[1][7]

  • Heating : The solution is heated in a sealed vessel at a controlled temperature (e.g., 90°C) for a defined period (e.g., 1 hour).[1][7]

  • Sample Preparation for Analysis :

    • The reaction mixture is diluted with water (e.g., 100 mL).

    • The solution is saturated with NaCl (e.g., 40 g) and the pH is adjusted to 4.0 using HCl.[1]

    • Neutral compounds, including this compound, are continuously extracted with diethyl ether overnight.[1]

    • The organic phase is dried over anhydrous Na₂SO₄ and concentrated for analysis.[1]

Analytical Methodology: GC-MS and Isotope Labeling

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for identifying and quantifying volatile compounds like this compound.

  • Instrumentation : A high-resolution GC-MS system is used for analysis.

  • Principle : The extracted sample is injected into the GC, where compounds are separated based on their boiling points and affinity for the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Isotope Labeling Studies : By using ¹³C-labeled precursors, researchers can trace the carbon atoms from the initial reactants to the final this compound product.[1] Analyzing the mass shifts in the resulting fragments with GC-MS/MS confirms which parts of the precursor molecules are incorporated, thereby validating the proposed reaction mechanisms (e.g., the C5 + C1 pathway).[1]

G cluster_prep Sample Preparation cluster_analysis Analysis Model Reaction Model Reaction Dilution & pH Adjustment Dilution & pH Adjustment Model Reaction->Dilution & pH Adjustment Solvent Extraction Solvent Extraction Dilution & pH Adjustment->Solvent Extraction Concentration Concentration Solvent Extraction->Concentration GC Injection GC Injection Concentration->GC Injection GC Separation GC Separation GC Injection->GC Separation MS Detection MS Detection GC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis

Caption: General experimental workflow for the analysis of this compound from model reactions.

References

The Enantioselective World of Furaneol: A Technical Guide to its Sensory Properties and Odor Threshold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound found in a wide variety of fruits, most notably strawberries, and is also formed during the Maillard reaction in cooked foods. This potent odorant possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Furaneol and (S)-(-)-Furaneol. These stereoisomers exhibit remarkably different sensory properties, highlighting the stereospecificity of the human olfactory system. This technical guide provides an in-depth exploration of the sensory characteristics, odor thresholds, and the underlying signaling pathway associated with this compound enantiomers.

Sensory Properties and Odor Thresholds

The sensory perception of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is predominantly responsible for the characteristic sweet, sugary, and jammy aroma associated with strawberries. In contrast, the (S)-enantiomer is described as having an extremely weak odor. This significant difference in perceived intensity underscores the importance of chiral separation in flavor and fragrance analysis.

Compound Medium Odor Threshold Sensory Description
(R)-(+)-Furaneol -Significantly lower than (S)-enantiomerStrong, sweet, sugary, jammy, strawberry-like
(S)-(-)-Furaneol -Significantly higher than (R)-enantiomerExtremely weak odor
Racemic this compound Air1 - 4 ppb[1]Sweet, fruity, caramel-like
Racemic this compound Water0.03 - 1,700 µg/L[2]Sweet, fruity, caramel-like

Note: The wide range for the odor threshold in water is likely due to variations in experimental conditions such as pH and temperature.

Experimental Protocols for Sensory Analysis

The determination of sensory properties and odor thresholds of chiral compounds like this compound enantiomers relies on specialized analytical techniques that combine instrumental separation with human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is the primary technique for the sensory analysis of volatile compounds. It allows for the separation of individual enantiomers and their subsequent detection by a human assessor.

Objective: To separate the (R) and (S) enantiomers of this compound and determine their respective odor qualities and intensities.

Methodology:

  • Sample Preparation: A solution of racemic this compound or a sample extract containing this compound is prepared in an appropriate solvent (e.g., dichloromethane).

  • Chiral Gas Chromatography:

    • Column: A chiral capillary column is used for the separation of the enantiomers. Common stationary phases for chiral separations include derivatized cyclodextrins (e.g., Rt-βDEXse).

    • Injector: A split/splitless injector is typically used, with an injection volume of 1-2 µL.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at 40°C, hold for a few minutes, and then ramp up to a final temperature of around 230°C.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Olfactometry Detection:

    • The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and a sniffing port.

    • A trained panelist sniffs the effluent at the sniffing port and records the retention time, odor description, and intensity of each detected odorant.

  • Data Analysis: The retention times of the odor events are correlated with the peaks from the chemical detector to identify which enantiomer is responsible for a particular odor.

Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a method used to determine the relative odor potency of volatile compounds in a sample.[3][4][5][6]

Objective: To determine the Flavor Dilution (FD) factor of this compound enantiomers, which is a measure of their odor activity.

Methodology:

  • Sample Preparation: An extract containing the volatile compounds is prepared.

  • Serial Dilution: The extract is serially diluted with a solvent (e.g., 1:1, 1:2, 1:4, etc.).

  • GC-O Analysis: Each dilution is analyzed by GC-O.

  • FD Factor Determination: The FD factor is the highest dilution at which an odorant is still detectable by the panelist. A higher FD factor indicates a more potent odorant.

Signaling Pathway of this compound Perception

The perception of odorants like this compound begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This compound has been shown to specifically activate the olfactory receptor OR5M3 , which is a G-protein coupled receptor (GPCR).[7]

Upon binding of this compound to OR5M3, a conformational change in the receptor is induced, initiating an intracellular signaling cascade.

Furaneol_Signaling_Pathway cluster_ions This compound This compound OR5M3 OR5M3 (GPCR) This compound->OR5M3 Binds to G_protein Gαolf OR5M3->G_protein Activates ACIII Adenylyl Cyclase III (ACIII) G_protein->ACIII Activates cAMP cAMP ACIII->cAMP Converts ATP ATP ATP->ACIII CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Leads to Ca_ion Na_ion Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates cluster_ions cluster_ions cluster_ions->CNG_channel Influx of

Caption: Olfactory signaling pathway for this compound perception.

This cascade involves the activation of the G-protein Gαolf, which in turn stimulates adenylyl cyclase III to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Experimental Workflow for Sensory Analysis

The overall workflow for the sensory analysis of this compound enantiomers integrates sample preparation, instrumental analysis, and sensory evaluation.

Experimental_Workflow start Sample (e.g., Strawberry Extract) extraction Solvent Extraction / SPME start->extraction gc_o Chiral Gas Chromatography- Olfactometry (GC-O) extraction->gc_o aeda Aroma Extract Dilution Analysis (AEDA) extraction->aeda gc_ms Gas Chromatography- Mass Spectrometry (GC-MS) gc_o->gc_ms Parallel Detection sensory_data Sensory Data (Odor Description, Intensity) gc_o->sensory_data fd_factor Flavor Dilution (FD) Factor aeda->fd_factor identification Compound Identification gc_ms->identification correlation Data Correlation and Interpretation sensory_data->correlation fd_factor->correlation identification->correlation end Characterization of This compound Enantiomers correlation->end

Caption: Workflow for sensory analysis of this compound enantiomers.

This comprehensive approach allows researchers to not only identify and quantify the individual enantiomers but also to understand their specific contribution to the overall aroma profile of a sample. The stark contrast in the sensory properties of (R)- and (S)-Furaneol serves as a compelling example of the high degree of enantioselectivity in human olfaction, a critical consideration in the fields of flavor chemistry, perfumery, and the development of new sensory-active molecules.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Furaneol in Fruit Matrices by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound that imparts a characteristic sweet, caramel-like, and fruity fragrance to a wide variety of fruits, including strawberries, raspberries, tomatoes, and grapes. The accurate quantification of this compound is crucial for quality control, flavor profile analysis, and the development of new fruit varieties and food products. However, its high polarity and instability present analytical challenges for direct gas chromatography (GC) analysis.

This document provides detailed application notes and protocols for the quantification of this compound in fruit matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methods described herein cover different sample preparation techniques, including Solid Phase Microextraction (SPME) with derivatization and Solid Phase Extraction (SPE), to overcome the analytical difficulties associated with this compound.

Experimental Protocols

Several methods have been successfully developed and validated for the quantification of this compound in fruit samples. Below are detailed protocols for two common and effective approaches.

Protocol 1: Quantification of this compound using Derivatization followed by Solid Phase Microextraction (SPME)-GC-MS

This method is particularly suitable for complex matrices and overcomes the challenges of this compound's high polarity by converting it into a more volatile and less polar derivative.[1][2][3]

1. Sample Preparation and Derivatization:

  • Homogenization: Homogenize a known weight of the fruit sample (e.g., 10 g) with a specific volume of distilled water or a suitable buffer.

  • Centrifugation: Centrifuge the homogenate to separate the solid and liquid phases.

  • Derivatization Reaction:

    • Take a specific volume of the supernatant (e.g., 5 mL) and place it in a headspace vial.

    • Add a suitable internal standard.

    • Adjust the pH of the solution to basic conditions.

    • Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), to react with this compound.[1][2][3]

    • Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) for a specific duration to facilitate the derivatization reaction.[1][2][3]

2. SPME Procedure:

  • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial containing the derivatized sample.

  • Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) at a controlled temperature to ensure equilibrium is reached.

3. GC-MS Analysis:

  • Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

  • Gas Chromatograph (GC) Parameters:

    • Column: Use a suitable capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program would start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C).

    • Injector Temperature: Typically set at a high temperature (e.g., 250°C) to ensure efficient desorption.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[4] Key ions for the this compound derivative and the internal standard should be monitored. For native this compound, characteristic ions are m/z 43, 57, and 128.[4]

    • Mass Range: A full scan can also be performed for initial identification.

Protocol 2: Quantification of this compound using Solid Phase Extraction (SPE)-GC-MS

This method is effective for cleaning up the sample and concentrating this compound prior to GC-MS analysis, particularly from fruit juices.[5][6][7]

1. Sample Preparation:

  • Juice Extraction: If starting with whole fruit, extract the juice and centrifuge to remove solids.

  • Dilution: Dilute the fruit juice with water to reduce matrix effects.

2. Solid Phase Extraction (SPE) Procedure:

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., Lichrolut-EN) with methanol followed by water.[5][6][7]

  • Sample Loading: Load a specific volume of the diluted fruit juice onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove interfering compounds.

  • Elution: Elute this compound from the cartridge with a small volume of a suitable solvent, such as methanol (e.g., 1 mL).[5][6][7]

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the eluate into the GC-MS system. Techniques like direct microvial insert thermal desorption can be employed for automated large volume injection.[5][6][7]

  • GC-MS Parameters: The GC-MS parameters would be similar to those described in Protocol 1 for the analysis of the underivatized this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound quantification in fruit matrices.

Table 1: Method Validation Parameters for this compound Quantification

MethodMatrixLOD (Limit of Detection)LOQ (Limit of Quantification)Linearity (R²)Recovery (%)Reference
Derivatization-SPME-GC-MSAqueous Samples0.5 ng/mL2 ng/mL>0.99-[3]
SPE-GC-MSFruit Juice---98%[5][6][7]
Liquid-Liquid Extraction-GC-MSGrape Juice & Wine23-94 µg/L96-277 µg/L>0.995276.6-106.3%[8]

Table 2: Reported Concentrations of this compound in Various Fruit Matrices

FruitConcentration RangeMethod UsedReference
Strawberry1663 - 4852 µg/kgDerivatization-SPME-GC-MS[2][3]
Strawberry ('Totem' and 'Pinnacle' cultivars)>13 mg/kgSPE-GC-MS[5][6][7]
Tomato95 - 173 µg/kgDerivatization-SPME-GC-MS[1][2][3]
Raspberry0.8 - 1.1 mg/kgSPE-GC-MS[5][6][7]
Blackberry ('Marion')Higher than other cultivarsSPE-GC-MS[5][6][7]
Grape Juice & Wine150 - 7930 µg/LLiquid-Liquid Extraction-GC-MS

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for the GC-MS quantification of this compound and a conceptual representation of the analytical challenge and solution.

GCMS_Workflow GC-MS Quantification of this compound Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup & Derivatization cluster_analysis Analysis Fruit_Sample Fruit Sample (e.g., Strawberry, Tomato) Homogenization Homogenization Fruit_Sample->Homogenization Extraction Extraction (e.g., Juicing, Supernatant Collection) Homogenization->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE Derivatization Derivatization (with PFBBr) Extraction->Derivatization GC_MS GC-MS Analysis SPE->GC_MS SPME Solid Phase Microextraction (SPME) Derivatization->SPME SPME->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Result Result Data_Analysis->Result Final Concentration

Caption: General workflow for this compound quantification by GC-MS.

Furaneol_Analysis_Challenge Analytical Challenge and Solution for this compound cluster_problem The Challenge cluster_consequence Consequence for Direct GC Analysis cluster_solution The Solution cluster_outcome Improved Analytical Outcome This compound This compound High_Polarity High Polarity This compound->High_Polarity Instability Thermal Instability This compound->Instability Poor_Chromatography Poor Chromatographic Peak Shape High_Polarity->Poor_Chromatography Low_Sensitivity Low Sensitivity Instability->Low_Sensitivity Derivatization Derivatization Increased_Volatility Increased Volatility & Reduced Polarity Derivatization->Increased_Volatility Improved_Stability Improved Stability Derivatization->Improved_Stability SPE Solid Phase Extraction Clean_Extract Cleaner Extract SPE->Clean_Extract Good_Chromatography Good Peak Shape Increased_Volatility->Good_Chromatography Leads to High_Sensitivity High Sensitivity Improved_Stability->High_Sensitivity Leads to Clean_Extract->High_Sensitivity Leads to

Caption: Overcoming analytical challenges for this compound analysis.

References

Solid-Phase Microextraction (SPME) for Furaneol Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a critical aroma compound found in a wide variety of fruits and processed foods, contributing a characteristic sweet, caramel-like, or fruity scent. Its analysis is crucial for quality control in the food and beverage industry and is of growing interest in pharmaceutical and sensory science. However, the high polarity and instability of this compound present significant challenges for its extraction and quantification using conventional gas chromatography (GC) methods.

Solid-Phase Microextraction (SPME) offers a rapid, solvent-free, and sensitive alternative for the analysis of volatile and semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS), including a derivatization step to enhance analytical performance.

Challenges in this compound Analysis

Direct analysis of this compound by GC can be problematic due to its:

  • High Polarity: Leads to poor partitioning onto standard non-polar SPME fibers and potential peak tailing on GC columns.

  • Thermal Instability: Can degrade at high temperatures in the GC injector.

  • Volatility: While considered a volatile compound, its polarity can affect its efficient transfer from the sample matrix to the headspace.

To overcome these challenges, a derivatization step is often employed to convert the polar this compound into a more stable and less polar derivative, making it more amenable to SPME-GC-MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of an SPME-GC-MS method for this compound analysis following derivatization with pentafluorobenzyl bromide (PFBBr).

ParameterValueReference
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)2 ng/mL
Linear Range2 - 500 ng/mL
Repeatability (RSD)9.5%

Concentrations of this compound found in fruit samples using this method are presented below:

FruitConcentration Range (µg/kg)Reference
Tomato95 - 173
Strawberry1663 - 4852

Experimental Protocols

I. Derivatization-SPME-GC-MS Method

This protocol is based on the derivatization of this compound with PFBBr, which converts the polar hydroxyl group into a less polar ether, enhancing its extraction efficiency by SPME and improving its chromatographic behavior.

Materials:

  • Sample containing this compound (e.g., fruit juice, aqueous standard)

  • Pentafluorobenzyl bromide (PFBBr)

  • Basic solution (e.g., Sodium Hydroxide)

  • SPME Fiber Assembly: A fiber with a mixed-phase coating such as Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is recommended for the resulting less polar derivative.

  • 20 mL headspace vials with magnetic screw caps

  • Heating stirrer or water bath

  • GC-MS system with a suitable capillary column (e.g., Rxi-624Sil MS)

Protocol:

  • Sample Preparation:

    • Place a defined volume of the aqueous sample (e.g., 5 mL) into a 20 mL headspace vial.

    • Adjust the sample to a basic pH using a suitable base.

  • Derivatization:

    • Add a solution of PFBBr to the sample vial.

    • Seal the vial and incubate at an elevated temperature (e.g., 60-80°C) with agitation for a specific duration to allow the derivatization reaction to complete. The exact temperature and time should be optimized for the specific sample matrix.

  • Headspace SPME Extraction:

    • After derivatization, place the vial in a heated agitator set to the optimized extraction temperature (e.g., 45°C).

    • Expose the PDMS/DVB SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) with continuous agitation.

  • GC-MS Analysis:

    • Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the derivatized analyte.

    • Program the GC oven temperature to achieve optimal separation of the derivatized this compound from other matrix components.

    • Utilize the mass spectrometer in selected ion monitoring (SIM) mode for sensitive and selective detection of the target derivative.

II. Direct SPME-GC-MS Method (for screening or semi-quantitative analysis)

While derivatization is recommended for accurate quantification, direct SPME can be used for screening purposes. For this approach, a more polar fiber coating is advisable.

SPME Fiber Selection:

For the direct analysis of the polar this compound molecule, a fiber with a polar coating, such as Polyacrylate or a mixed-phase coating with polar characteristics, is recommended.

Protocol:

  • Sample Preparation:

    • Place a defined volume of the sample into a 20 mL headspace vial.

    • Addition of salt (e.g., NaCl) to the sample can improve the extraction efficiency of polar analytes by increasing their vapor pressure.

  • Headspace SPME Extraction:

    • Place the vial in a heated agitator.

    • Expose the selected polar SPME fiber to the headspace of the vial for a defined period with agitation.

  • GC-MS Analysis:

    • Follow the same procedure as described in the derivatization method for desorption and analysis.

Visualized Workflows

SPME_Derivatization_Workflow cluster_prep Sample Preparation & Derivatization cluster_spme SPME cluster_analysis Analysis Sample Aqueous Sample AddBase Adjust to Basic pH Sample->AddBase AddPFBBr Add PFBBr Reagent AddBase->AddPFBBr Incubate Incubate with Heat & Agitation AddPFBBr->Incubate HS_SPME Headspace SPME (PDMS/DVB Fiber) Incubate->HS_SPME Derivatized Sample Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption Analyte Transfer GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for this compound analysis using SPME with derivatization.

Direct_SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME cluster_analysis Analysis Sample Aqueous Sample AddSalt Optional: Add Salt Sample->AddSalt HS_SPME Headspace SPME (Polar Fiber) AddSalt->HS_SPME Salted Sample Desorption Thermal Desorption in GC Inlet HS_SPME->Desorption Analyte Transfer GCMS GC-MS Analysis Desorption->GCMS Data Data Acquisition & Analysis GCMS->Data

Caption: Workflow for direct SPME analysis of this compound.

Conclusion

SPME, particularly when combined with a derivatization step, provides a robust and sensitive method for the quantitative analysis of this compound in various matrices. The protocols outlined in this application note offer a starting point for method development, which should be further optimized based on the specific sample matrix and analytical instrumentation. The use of automated SPME systems can further enhance throughput and reproducibility for routine analysis in research and industrial settings.

High-Performance Liquid Chromatography (HPLC) for the Analysis of Furaneol

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a key aroma compound found in various fruits and processed foods, using High-Performance Liquid Chromatography (HPLC). The provided protocols are intended for quantitative analysis in research and quality control settings.

Introduction

This compound, also known as strawberry furanone, is a naturally occurring organic compound that contributes a characteristic sweet, caramel-like, or fruity aroma to a wide range of products, most notably strawberries and pineapples.[1] Its quantification is crucial for quality assessment in the food and beverage industry, as well as for research into flavor chemistry and biosynthesis. Due to its polarity and potential thermal instability, HPLC with UV detection is a well-suited method for its analysis, offering advantages over gas chromatography.[2][3] This application note details a robust HPLC method for the determination of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the HPLC analysis of this compound, compiled from various studies. These values can serve as a benchmark for method validation and performance evaluation.

ParameterValueMatrixReference
Limit of Detection (LOD) 0.14 µg/mLStrawberries[2][4]
0.03 µg/mL (for formoterol, as an example of method sensitivity)Bulk Drug[5]
Limit of Quantitation (LOQ) 0.08 µg/mL (for formoterol, as an example of method sensitivity)Bulk Drug[5]
Linearity Range 0.5 - 60 µg/mLStandard Solutions[2]
0.03 - 255 µg/mL (for formoterol, as an example of method sensitivity)Standard Solutions[5]
Recovery > 90%Strawberries[2][4]
Repeatability (RSD%) 0.6 - 5.7% (for furanic compounds in transformer oil)Transformer Oil[6]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for clarifying and concentrating this compound from aqueous samples such as fruit juices.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Deionized Water

  • Vortex mixer

  • Centrifuge

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading: Accurately weigh or measure the liquid sample (e.g., 5-10 mL of fruit juice) and pass it through the conditioned C18 cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the retained this compound from the cartridge with 2-5 mL of methanol into a clean collection tube.

  • Solvent Evaporation and Reconstitution: Evaporate the methanol from the eluate under a gentle stream of nitrogen. Reconstitute the dried residue in a known volume (e.g., 1 mL) of the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm particle size)[2]

Chromatographic Conditions:

ParameterCondition
Mobile Phase Isocratic mixture of 0.05 M Sodium Acetate (pH 4.0) and Methanol (70:30, v/v)[3] or a binary gradient of Acetate Buffer and Methanol[2]
Flow Rate 1.0 mL/min[5][7]
Column Temperature 25 °C[7]
Detection Wavelength 280 nm or 290 nm[2][3]
Injection Volume 20 µL

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample or standard solutions into the HPLC system.

  • Monitor the chromatogram at the specified wavelength. This compound will elute as a distinct peak.

  • Identify the this compound peak by comparing its retention time with that of a pure standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve constructed from standard solutions of known concentrations.

Method Validation

For rigorous scientific and quality control applications, the HPLC method should be validated according to ICH guidelines.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.999.[2]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

Experimental Workflow for HPLC Analysis of this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Result sample Fruit Juice Sample spe Solid-Phase Extraction (SPE) with C18 Cartridge sample->spe Loading elution Elution with Methanol spe->elution Elution reconstitution Evaporation & Reconstitution in Mobile Phase elution->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection (280-290 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification concentration This compound Concentration quantification->concentration

Caption: Workflow for the HPLC analysis of this compound.

Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Precursors cluster_pathway Biosynthesis cluster_product Product glucose D-Glucose fructose D-Fructose glucose->fructose Metabolism fructose_p D-Fructose-1,6-bisphosphate fructose->fructose_p enzymatic_steps Series of Enzymatic Steps fructose_p->enzymatic_steps Identified as natural progenitor in fruit This compound This compound (4-Hydroxy-2,5-dimethyl- 3(2H)-furanone) enzymatic_steps->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Application Notes & Protocols: Synthesis and Analysis of Furaneol and its Derivatives for Flavor Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a pivotal organic compound in the flavor and perfume industry.[1] It is a white, water-soluble solid recognized for its potent and versatile aroma.[1] While it imparts a caramel-like scent at high concentrations, it exhibits a characteristic sweet strawberry aroma when diluted.[1] This compound is naturally present in a variety of fruits, including strawberries, pineapples, and tomatoes, where it is a key contributor to their distinct scents.[1][2][3] Its methyl ether derivative, 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF), is also a significant aroma chemical.[2][4] Due to their attractive sensory properties and low odor thresholds, these furanones are highly valued in the food industry for flavoring beverages, jams, ice creams, and sweets.[2][5]

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below, providing essential data for experimental design and application.

PropertyValueReference
IUPAC Name 4-Hydroxy-2,5-dimethyl-3-furanone[1]
Synonyms Strawberry Furanone, Pineapple Ketone, Alletone[1][6][7]
CAS Number 3658-77-3[6][8]
FEMA Number 3174[6][8]
Molecular Formula C₆H₈O₃[6][7]
Molecular Weight 128.13 g/mol [6][7]
Appearance White solid[1][6]
Melting Point 73 to 79 °C (163 to 171 °F)[1][6]
Boiling Point 230 °C[6]
Odor Threshold 0.03 ppb to 60 ppb[6]
Solubility in Water 0.315 g/mL (at 25°C)[9]
pKa 8.56 (at 20°C)[9]

Synthesis Protocols for this compound

Several synthetic routes have been developed for this compound. While early methods utilized expensive starting materials like rhamnose, more economical industrial processes have since been established.[10]

Protocol 1: Synthesis from Hex-3-yne-2,5-diol

This industrial method involves a two-step process: ozonolysis followed by acid-catalyzed cyclization.[7]

G cluster_synthesis Synthesis Workflow: From Hex-3-yne-2,5-diol A Hex-3-yne-2,5-diol B Hexane-2,5-diol-3,4-dione A->B  Ozonolysis &  Reductive Work-up   C This compound B->C  Acid-Catalyzed  Cyclization  

Caption: Workflow for this compound synthesis via ozonolysis of an alkyne diol.

Methodology:

  • Ozonolysis: Hex-3-yne-2,5-diol is reacted with ozone.

  • Reductive Work-up: The resulting ozonide is subjected to a reductive work-up to yield the intermediate, hexane-2,5-diol-3,4-dione.[7]

  • Cyclization: The intermediate is then cyclized in an acidic medium to form the final product, this compound.[6][7]

Protocol 2: Synthesis from Methylglyoxal

This route involves a coupling reaction followed by cyclization and offers good yields.[11]

G cluster_synthesis2 Synthesis Workflow: From Methylglyoxal A Methylglyoxal B threo-3,4-dihydroxy- hexane-2,5-dione A->B  Coupling Reaction  (Zinc, Acetic Acid)   C This compound B->C  Cyclization Reaction  (Base, Heat)  

Caption: Workflow for this compound synthesis using methylglyoxal as a starting material.

Methodology: [11]

  • Coupling Reaction:

    • Prepare a 10.8% (g/g) aqueous solution of glacial acetic acid (from 50 mL).

    • In a reaction vessel, combine 50g of a 25% (g/g) aqueous solution of methylglyoxal with the acetic acid solution.

    • Add 36g of powdered zinc.

    • Maintain the reaction temperature at 36-38°C for 2 hours to form the intermediate, threo-3,4-dihydroxyhexane-2,5-dione.

  • Cyclization Reaction:

    • Prepare a reaction mixture containing the intermediate, disodium monohydrogen phosphate, and a side-reaction inhibitor at a concentration ratio of 0.07 g/mL : 0.27 g/mL : 0.038 g/mL, respectively.

    • Heat the mixture to 70°C and maintain for 24 hours to yield this compound.

  • Purification: The final product can be purified via distillation.

Key this compound Derivatives in Flavor Research

Several derivatives of this compound are also crucial in flavor creation, each offering a unique sensory profile.

DerivativeCommon Name(s)Flavor ProfileReference
This compound Acetate Caramel Acetate, Strawberry AcetatePossesses a fatty toffee taste and adds a sweet, gourmand note.[1]
2,5-dimethyl-4-methoxy-3(2H)-furanone DMMF, MesifuraneAn important aroma chemical, often associated with the flavor of fruits.[2][4]
2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone Homothis compoundDelivers a caramel-like, sweet flavor.[12]
4-hydroxy-5-methyl-3(2H)-furanone Northis compoundFormed from pentoses in Maillard reactions.[12]

Analytical Protocols for this compound

Accurate quantification of this compound in complex matrices like food and beverages is critical for quality control and flavor research. Due to its polarity and instability, specialized methods are often required.[9]

G cluster_analysis General Analytical Workflow for this compound A Sample Collection (e.g., Fruit, Wine, Juice) B Extraction (e.g., Ethyl Acetate, SPME) A->B C Derivatization (Optional) (e.g., with PFBBr for SPME) B->C D Instrumental Analysis (GC-MS or HPLC) C->D E Data Processing & Quantification D->E

Caption: A generalized workflow for the analysis of this compound in various matrices.

Protocol 1: Rapid Determination by GC-MS in Grape Derivatives

This method is validated for the rapid analysis of this compound in grape juice and wine.[13][14]

Methodology:

  • Extraction: An extraction is performed using a suitable solvent like ethyl acetate.[15]

  • GC-MS Analysis: The extract is injected into a Gas Chromatography-Mass Spectrometry system.

    • A typical run time is approximately 20 minutes.[13][14]

    • A calibration curve is constructed using standards of known concentrations to plot peak area versus actual values.[13]

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Derivatization/SPME-GC-MS for Aqueous Samples

This method is designed to overcome the challenges of extracting the highly polar this compound from aqueous food matrices.[9]

Methodology:

  • Derivatization:

    • React this compound in the sample with pentafluorobenzyl bromide (PFBBr) in a basic solution at an elevated temperature. This creates a more stable and less polar derivative.[9]

  • Solid Phase Microextraction (SPME):

    • Expose an SPME fiber to the headspace or the liquid of the derivatized sample to extract the target analyte.

  • GC-MS Analysis:

    • Thermally desorb the analyte from the SPME fiber in the GC inlet for separation and detection by the mass spectrometer.[9]

Performance of Analytical Methods

The following table summarizes the validated performance parameters for the analytical protocols described.

ParameterRapid GC-MS MethodDerivatization/SPME-GC-MS Method
Linearity (R²) > 0.9952-
Accuracy (CV%) < 12.9%-
Recovery 76.6% to 106.3%-
Repeatability -9.5%
Linear Range -2 to 500 ng/mL
LOD 23 to 94 µg/L0.5 ng/mL
LOQ 96 to 277 µg/L2 ng/mL
Reference [13][14][9]

References

Application Notes and Protocols for the Extraction of Furaneol from Complex Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaneol®, scientifically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a key aroma compound found in a wide variety of fruits and processed foods, imparting a characteristic sweet, caramel-like, or fruity scent.[1][2] Its presence and concentration are critical to the flavor profile of products such as strawberries, pineapples, tomatoes, and coffee.[1][2][3] However, the analysis of this compound in complex food matrices presents a significant challenge due to its high polarity and thermal instability, which can complicate extraction and chromatographic analysis.[1][4]

These application notes provide detailed protocols for the extraction and quantification of this compound from complex food samples, tailored for researchers, scientists, and professionals in the food and beverage industry. The methodologies described herein are based on established techniques such as Solid Phase Microextraction (SPME) with derivatization and Solid Phase Extraction (SPE), followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for this compound analysis.

Table 1: Method Performance for this compound Quantification

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Repeatability (RSD)RecoveryLinear RangeFood MatrixReference
Derivatization-SPME-GC/MS0.5 ng/mL2 ng/mL9.5%-2 - 500 ng/mLAqueous Samples[1][4]
SPE-GC-MS--<4%98%-Fruit Juice[5][6]
Derivatization-GC-MS7.3 µg/L9.1 µg/L<11%92.5%-Beer, Wine[7]
GC-MS23 - 94 µg/L96 - 277 µg/L3.53 - 12.9%76.6 - 106.3%>0.9952 (R²)Grape Juice, Wine[8][9]

Table 2: Reported Concentrations of this compound in Various Food Products

Food ProductConcentration RangeReference
Strawberries1663 - 4852 µg/kg[1][4]
Tomatoes95 - 173 µg/kg[1][4]
Strawberries ('Totem' and 'Pinnacle' cultivars)>13 mg/kg[6]
Raspberries0.8 - 1.1 mg/kg[6]
Beer101 - 487 µg/L[7]

Experimental Protocols

Protocol 1: this compound Extraction using Derivatization followed by Solid Phase Microextraction (SPME) and GC-MS Analysis

This protocol is particularly effective for overcoming the challenges associated with this compound's high polarity and thermal lability by converting it into a more stable and less polar derivative prior to GC-MS analysis.[1][4]

1. Materials and Reagents

  • Food sample (e.g., fruit puree, juice)

  • Deionized water

  • Sodium chloride (NaCl)

  • Sodium hydroxide (NaOH) solution

  • Pentafluorobenzyl bromide (PFBBr) derivatizing agent

  • Internal standard (e.g., deuterated this compound)

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • 20 mL headspace vials with magnetic crimp caps

  • Heater-stirrer

  • GC-MS system

2. Sample Preparation and Derivatization

  • Homogenize the food sample. For solid samples, create a puree or juice.

  • Weigh a representative amount of the homogenized sample (e.g., 5 g) into a 20 mL headspace vial.

  • Add a known amount of the internal standard.

  • Add deionized water to bring the total volume to a consistent level (e.g., 10 mL).

  • Add NaCl to saturate the solution, which aids in the extraction by increasing the ionic strength.

  • Adjust the pH of the sample to basic conditions using NaOH solution.

  • Add the derivatizing agent, PFBBr.

  • Seal the vial immediately with a magnetic crimp cap.

  • Incubate the vial at an elevated temperature (e.g., 60°C) with constant stirring for a set time (e.g., 30 minutes) to allow the derivatization reaction to complete.

3. SPME Procedure

  • After derivatization, transfer the vial to the heater-stirrer set at the extraction temperature (e.g., 40°C).

  • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 60 minutes) while maintaining stirring.

  • Retract the fiber into the needle.

4. GC-MS Analysis

  • Immediately insert the SPME fiber into the heated injection port of the GC-MS.

  • Desorb the analytes from the fiber onto the GC column.

  • Run the appropriate GC-MS method for the separation and detection of the derivatized this compound.

Protocol 2: this compound Extraction using Solid Phase Extraction (SPE) and GC-MS Analysis

This protocol is suitable for cleaning up complex liquid samples like fruit juices and provides good recovery and reproducibility.[5][6]

1. Materials and Reagents

  • Fruit juice sample

  • Internal standard (e.g., deuterated this compound)

  • SPE cartridges (e.g., Lichrolut-EN)

  • Methanol

  • Deionized water

  • SPE vacuum manifold

  • GC-MS system with a thermal desorption unit

2. Sample Preparation

  • Centrifuge the fruit juice sample to remove any solids.

  • Take a known volume of the supernatant (e.g., 10 mL).

  • Add a known amount of the internal standard.

3. SPE Procedure

  • Condition the SPE cartridge by passing methanol followed by deionized water through it.

  • Load the prepared sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove sugars and other polar interferences.

  • Dry the cartridge thoroughly under vacuum.

  • Elute the this compound from the cartridge with a small volume of methanol (e.g., 1 mL).[5][6]

4. GC-MS Analysis

  • Transfer the methanol eluate to a microvial.

  • Introduce the sample into the GC-MS system using a direct microvial insert thermal desorption technique.[5][10]

  • Run the appropriate GC-MS method for the analysis of this compound.

Visualizations

Furaneol_Derivatization_Pathway cluster_reaction Derivatization Reaction This compound This compound (High Polarity, Thermally Labile) Derivative PFB-Furaneol Derivative (Less Polar, Thermally Stable) This compound->Derivative + PFBBr (Basic conditions, Heat) PFBBr Pentafluorobenzyl bromide (PFBBr) Furaneol_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Start Complex Food Sample (e.g., Fruit Puree) Homogenize Homogenization Start->Homogenize Add_IS Add Internal Standard Homogenize->Add_IS Derivatization Derivatization (Protocol 1) Add_IS->Derivatization SPE Solid Phase Extraction (Protocol 2) Add_IS->SPE SPME Headspace SPME (Protocol 1) Derivatization->SPME GCMS GC-MS Analysis SPME->GCMS SPE->GCMS Data Data Processing & Quantification GCMS->Data

References

Application Notes and Protocols for Isotope Labeling Studies of Furaneol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a key aroma compound found in a wide variety of fruits, most notably strawberries, and is also a product of the Maillard reaction.[1] Its characteristic sweet, caramel-like scent makes it highly valuable in the food, beverage, and fragrance industries.[2] Understanding the biosynthetic pathway of this compound is crucial for optimizing its production through biotechnological methods and for modulating its formation in food products. Isotope labeling is a powerful technique that has been instrumental in elucidating the precursors and enzymatic steps involved in this compound biosynthesis.[3] By introducing isotopically labeled precursors (e.g., using ¹³C or ²H) into a biological system, researchers can trace the metabolic fate of these labels into the final this compound molecule, thereby mapping the biosynthetic route.[1][4]

These application notes provide an overview of the use of stable isotope labeling to study this compound biosynthesis, present key quantitative data from seminal studies, and offer detailed protocols for conducting such experiments.

Application Notes

Isotope labeling studies have been pivotal in identifying the primary carbohydrate precursors of this compound in both plants and microorganisms.[1][5] Early research using radiotracers and later, more sophisticated studies with stable isotopes like ¹³C and deuterium (²H), have confirmed that hexose phosphates are central to its formation.[1][6]

In strawberries (Fragaria × ananassa), studies have shown that D-fructose 6-phosphate is a key precursor.[7] Experiments using isotopically labeled D-fructose and D-glucose have demonstrated the direct conversion of the carbohydrate's carbon skeleton into the furanone structure without prior cleavage.[1] This suggests a dedicated enzymatic pathway rather than a simple chemical degradation process.[7]

In the yeast Zygosaccharomyces rouxii, a microorganism important in the production of shoyu (soy sauce), D-fructose 1,6-bisphosphate has been identified as the most efficient precursor for this compound biosynthesis.[8][9] Isotope labeling experiments with ¹³C-labeled D-fructose-1,6-diphosphate confirmed that the carbons of this compound originate exclusively from this precursor in yeast cultures.[4]

The final step in the proposed biosynthetic pathway in strawberries involves the reduction of an unstable intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF).[10] This reaction is catalyzed by a ripening-induced enone oxidoreductase, formerly identified as a putative quinone oxidoreductase (FaQR/FaEO).[1][11] Deuterium labeling studies have been used to investigate the stereochemistry of this enzymatic reduction.[11]

The application of these techniques is essential for:

  • Pathway Elucidation: Identifying true precursors and intermediates in the biosynthetic pathway.

  • Enzyme Discovery: Providing substrates to test the function of putative enzymes involved in the pathway.[10]

  • Metabolic Engineering: Understanding the pathway allows for targeted genetic modification of organisms to enhance this compound production.

  • Flavor Chemistry: Investigating how different agricultural or fermentation conditions affect the biosynthesis of this key flavor compound.

Quantitative Data from Isotope Labeling and Precursor Feeding Studies

The following tables summarize quantitative data from studies investigating the effect of various precursors on this compound production.

Table 1: Effect of Different Sugar Precursors on this compound (HDMF) and its Homologue (HEMF) Production by Zygosaccharomyces rouxii

Precursor Added (10%)HDMF (ppm)HEMF (ppm)
D-Glucose 6-phosphate2.02.0
D-Fructose 1-phosphate4.22.5
D-Fructose 6-phosphate3.52.2
D-Fructose 1,6-bisphosphate 52.0 1.8
6-Deoxyhexulose18.01.0

Data adapted from Hecquet et al. (1996). This study highlights the significant enhancement of HDMF production when D-fructose 1,6-bisphosphate is supplied to the yeast culture.[8]

Table 2: Increase in Furanone Content in Strawberries after Incubation with Different Precursors

Precursor AddedIncrease in this compound (%)Increase in this compound glucoside (%)Average Increase in Total Furanones (%)
D-Fructose42.626.328.4
D-Fructose 6-phosphate --125.0
D-Fructose 1,6-bisphosphateNo significant increaseNo significant increaseNo significant increase

Data adapted from Pérez et al. (1996). These results suggest that D-fructose 6-phosphate is the direct precursor for this compound biosynthesis in strawberries, leading to a dramatic increase in all related furanone compounds.[7]

Experimental Protocols

Protocol 1: Isotope Labeling of this compound in Strawberry Fruit

This protocol describes a general procedure for feeding isotopically labeled precursors to detached strawberry fruits to study this compound biosynthesis.

1. Materials and Reagents:

  • Ripening strawberry fruits (Fragaria × ananassa), freshly detached with stalks.

  • Isotopically labeled precursor: e.g., [U-¹³C₆]-D-glucose, [U-¹³C₆]-D-fructose, or deuterated glucose variants (commercially available from suppliers like Cambridge Isotope Laboratories).[4][12]

  • Incubation solution: Sterile water or a minimal buffer (e.g., phosphate buffer, pH 5.0).

  • Extraction solvent: Dichloromethane or ethyl acetate, HPLC grade.

  • Internal standard: e.g., Ethyl vanillin or a deuterated this compound standard for quantification.

  • Anhydrous sodium sulfate.

  • Glass vials, syringes, and general laboratory equipment.

  • Analytical instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS).

2. Procedure:

  • Preparation of Labeled Precursor Solution: Prepare a sterile solution of the isotopically labeled sugar (e.g., 10-50 mM) in the incubation solution.

  • Fruit Incubation:

    • Place the freshly cut stalk of a detached strawberry fruit into a small vial containing the labeled precursor solution.

    • Allow the fruit to take up the solution via the stalk for a defined period (e.g., 24-72 hours) under controlled light and temperature conditions.

    • Use a control group of fruits fed with an identical solution containing the unlabeled precursor.

  • Homogenization and Extraction:

    • After incubation, wash the fruit surface, remove the stalk, and record the fruit weight.

    • Homogenize the fruit tissue in a blender or with a mortar and pestle.

    • Add a known amount of internal standard to the homogenate.

    • Extract the homogenate three times with an equal volume of the extraction solvent (e.g., dichloromethane).

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Sample Concentration and Analysis:

    • Concentrate the dried extract under a gentle stream of nitrogen to a final volume of ~100 µL.

    • Analyze the extract by GC-MS. The mass spectrometer will detect the mass shift in the this compound fragment ions, confirming the incorporation of the ¹³C or ²H label.[13]

Protocol 2: Isotope Labeling in Zygosaccharomyces rouxii Culture

This protocol outlines a method for studying this compound biosynthesis in a yeast culture using labeled precursors.

1. Materials and Reagents:

  • Zygosaccharomyces rouxii strain.

  • Yeast growth medium (e.g., YPD broth).

  • Fermentation medium with a defined carbon source.

  • Isotopically labeled precursor: e.g., [1-¹³C]-D-fructose-1,6-diphosphate.[4]

  • Sterile culture flasks.

  • Shaking incubator.

  • Centrifuge.

  • Extraction and analysis reagents as described in Protocol 1.

2. Procedure:

  • Yeast Culture Preparation:

    • Inoculate the Z. rouxii strain into a starter culture of YPD broth and grow overnight in a shaking incubator.

  • Fermentation and Labeling:

    • Inoculate the main fermentation medium with the starter culture.

    • At a specific growth phase (e.g., early exponential phase), add the sterile, isotopically labeled precursor (e.g., [1-¹³C]-D-fructose-1,6-diphosphate) to the culture medium.[4][5]

    • Continue the incubation under controlled conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 48-96 hours).

  • Extraction:

    • Separate the yeast cells from the culture medium by centrifugation.

    • The this compound can be extracted from the supernatant (culture medium).

    • Add an internal standard to the supernatant.

    • Perform a liquid-liquid extraction using an appropriate solvent (e.g., ethyl acetate).

  • Analysis:

    • Dry, concentrate, and analyze the extract by GC-MS as described in Protocol 1 to determine the isotopic enrichment in the produced this compound.

Visualizations

This compound Biosynthetic Pathway in Strawberry

Furaneol_Biosynthesis D_Glucose D-Glucose F6P D-Fructose-6-Phosphate D_Glucose->F6P Glycolysis Unknown_Enzymes Multiple Enzymatic Steps F6P->Unknown_Enzymes HMMF 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone (HMMF) Unknown_Enzymes->HMMF HDMF 4-hydroxy-2,5-dimethyl- 3(2H)-furanone (this compound / HDMF) HMMF->HDMF NADPH NAD(P)H FaEO FaEO (Enone Oxidoreductase) NADPH->FaEO NADP NAD(P)+ FaEO->NADP

Caption: Proposed biosynthetic pathway of this compound (HDMF) in strawberry.

Experimental Workflow for Isotope Labeling Studies

Isotope_Workflow start Start: Select Biological System (e.g., Strawberry, Yeast) prep_precursor Prepare Sterile Solution of Isotopically Labeled Precursor (e.g., ¹³C-Glucose) start->prep_precursor incubation Incubate / Feed Biological System with Labeled Precursor prep_precursor->incubation extraction Homogenize and Extract Metabolites using Organic Solvent incubation->extraction add_std Add Internal Standard for Quantification extraction->add_std analysis Analyze Extract by GC-MS add_std->analysis data_proc Process Data: Identify Labeled This compound and Determine Isotopic Enrichment analysis->data_proc conclusion Conclusion: Elucidate Metabolic Pathway data_proc->conclusion

Caption: General workflow for a this compound biosynthesis study using stable isotopes.

References

Application Note: Determination of Furaneol Odor Activity Values using Olfactometry Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), is a critical aroma compound responsible for sweet, caramel-like, and fruity notes in a wide variety of food products, including strawberries, pineapple, tomatoes, and coffee.[1][2] Due to its exceptionally low odor threshold, even trace amounts of this compound can significantly impact the overall flavor profile of a product.[1] For researchers, scientists, and professionals in drug and food development, accurately quantifying the sensory impact of this compound is crucial for quality control, new product development, and flavor stability studies.

The Odor Activity Value (OAV) is a calculated measure that helps determine the importance of a specific compound to the overall odor of a sample.[3][4] It is defined as the ratio of the compound's concentration to its odor detection threshold.[3][5] An OAV greater than 1 suggests that the compound is likely to contribute to the sample's aroma.[6] This application note provides detailed protocols for determining the OAV of this compound, focusing on the combination of instrumental analysis for quantification and sensory analysis for threshold determination.

The primary technique discussed is Gas Chromatography-Olfactometry (GC-O), a powerful method that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[7][8][9] This allows for the identification of specific odor-active compounds in a complex volatile mixture.[10][11] For quantification, this note details the use of Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS), a common and robust technique for analyzing volatile compounds in various matrices.

Data Presentation: Quantitative Summary for this compound

The following tables summarize key quantitative data for this compound, essential for calculating and interpreting its Odor Activity Value.

Table 1: Reported Odor Detection Thresholds of this compound

MediumOdor Threshold (µg/L or ppb)Reference Description
Water0.03 - 1,700A wide range is reported in the literature, which can be influenced by the pH of the solution.[1][12]
AirVaries significantly based on methodologyOdor thresholds in air are determined by dynamic olfactometry and can vary.[13]

Note: The wide range in reported thresholds highlights the importance of determining a specific threshold value within the matrix of interest under controlled laboratory conditions.

Table 2: Example Concentrations of this compound in Food Products

Food ProductConcentration Range (µg/kg)Reference Description
Strawberries1,663 - 4,852Concentrations determined by SPME-GC/MS.[14][15]
Tomatoes95 - 173Concentrations determined by SPME-GC/MS.[14][15]
PineappleIdentified as a key odorantOAVs used to define it as a key odorant.[1]
Aged Red WinesIdentified as a key odorantDetected by GC-O and can be present after 5-6 years of storage.[1]

Table 3: Sample Calculation of Odor Activity Value (OAV)

ParameterValueSource
Concentration of this compound in Strawberries (C) 1,663 µg/kgFrom Table 2[14][15]
Odor Threshold of this compound in Water (OT) 0.04 µg/L (assuming 1 L ≈ 1 kg)Low-end value from literature[1]
Calculated OAV (C / OT) 41,575 OAV = 1663 / 0.04

This high OAV strongly indicates that this compound is a major contributor to the characteristic aroma of strawberries.

Experimental Protocols

Protocol 1: Determination of this compound Odor Threshold by Gas Chromatography-Olfactometry (GC-O)

This protocol outlines the use of GC-O with an aroma extract dilution analysis (AEDA) approach to determine the odor threshold of this compound.

Objective: To identify the dilution at which the characteristic odor of this compound is no longer detectable by a sensory panel.

Materials:

  • Sample containing this compound (e.g., strawberry puree, coffee extract)

  • Solvent for extraction (e.g., Dichloromethane)

  • Anhydrous sodium sulfate

  • Gas Chromatograph with a column suitable for volatile compounds (e.g., HP-5)

  • Olfactory Detection Port (ODP)

  • Mass Spectrometer (MS) detector (optional but recommended for confirmation)

  • Trained sensory panel (minimum of 6-8 screened assessors)[9][16]

Methodology:

  • Sample Preparation (Solvent Extraction):

    • Homogenize a known quantity of the sample.

    • Extract the volatile compounds using a suitable solvent (e.g., Dichloromethane). The choice of an appropriate sample preparation method is crucial to prevent the loss of volatile compounds or the formation of artifacts.[7]

    • Dry the extract over anhydrous sodium sulfate and concentrate it to a known volume (e.g., 1 mL).

  • Aroma Extract Dilution Analysis (AEDA):

    • Prepare a series of dilutions of the concentrated extract with the solvent (e.g., 1:2, 1:4, 1:8, 1:16, and so on).

  • GC-O System Configuration:

    • Install a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) in the GC.[17]

    • At the end of the column, use a splitter to direct the effluent to both the MS detector (if used) and the Olfactory Detection Port (ODP).[8]

    • Set the GC oven temperature program to effectively separate the volatile compounds. A typical program might be: 40°C for 2 min, then ramp at 6°C/min to 230°C.

    • The ODP transfer line should be heated to prevent condensation.[9]

  • Olfactometric Evaluation:

    • Starting with the most diluted extract, inject a sample into the GC-O system.

    • A trained panelist sniffs the effluent from the ODP.[11]

    • The panelist records the retention time and provides a description of any detected odor.

    • Repeat the analysis with each panelist for the same dilution.

    • Continue the process with progressively more concentrated extracts.

    • The "detection frequency" method involves counting the number of panelists who perceive an odor at a specific retention time to represent the odor's importance.[9]

  • Data Analysis:

    • Identify the retention time corresponding to this compound (confirmed by MS or by sniffing a pure standard).

    • The dilution factor of the last dilution in which the this compound odor was detected by at least 50% of the panel is recorded. This is known as the Flavor Dilution (FD) factor.

    • The odor threshold is related to the concentration of this compound in this final dilution.

Protocol 2: Quantification of this compound by Static Headspace GC-MS (SHS-GC-MS)

Objective: To determine the precise concentration of this compound in a given sample matrix.

Materials:

  • Sample containing this compound

  • Headspace vials (e.g., 20 mL)

  • Saturated sodium chloride (NaCl) solution

  • This compound analytical standard

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Static headspace autosampler

Methodology:

  • Calibration Curve Preparation:

    • Prepare a series of standard solutions of this compound in a matrix that mimics the sample (e.g., a sugar solution for a fruit sample). Concentrations should span the expected range in the actual sample.

    • For each standard, place a known volume (e.g., 5 g) into a headspace vial.

    • Add a saturated NaCl solution to increase the volatility of the analytes.

    • Seal the vials immediately.

  • Sample Preparation:

    • Place a known amount of the homogenized sample (e.g., 5 g) into a headspace vial.[18]

    • Add the same amount of saturated NaCl solution as used for the standards.

    • Seal the vial.

  • SHS-GC-MS Analysis:

    • Place the prepared standard and sample vials into the headspace autosampler.

    • Set the headspace parameters. Typical conditions could be: incubation temperature of 60°C for 30 minutes.[18][19]

    • Set the GC-MS parameters. Use a suitable column and temperature program as in Protocol 1.

    • For the MS, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 128, 113, 85).

  • Data Analysis:

    • Integrate the peak area of the target ion for this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area against the concentration for the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples based on their peak areas.

Mandatory Visualizations

Caption: Workflow for Determining Odor Activity Value (OAV).

G cluster_detectors Detectors Injector GC Injector Column Capillary Column (in GC Oven) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (MS) (Identification) Splitter->MS ~50% ODP Olfactory Detection Port (ODP) (Sensory Detection) Splitter->ODP ~50% Nose Human Assessor ODP->Nose

Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) System.

G cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_integration Integrated Value Quant Quantification (e.g., GC-MS) Ident Identification (e.g., MS, NMR) Quant->Ident OAV Odor Activity Value (OAV) Quant->OAV Provides Concentration Threshold Odor Threshold (e.g., GC-O) Ident->Threshold Confirms Compound Profile Odor Profile (Descriptive Panel) Threshold->Profile Threshold->OAV Provides Threshold OAV->Profile Informs Importance

Caption: Logical Relationship of Olfactometry Techniques.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Furaneol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) quantification. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of analyzing this important flavor and aroma compound in various complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your experimental success.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during this compound quantification, providing practical solutions and answers to frequently asked questions.

Question: I am experiencing low recovery of this compound from my sample matrix. What are the potential causes and solutions?

Answer: Low recovery of this compound is a frequent challenge due to its high polarity and potential for matrix interactions. Here are some common causes and troubleshooting steps:

  • Inadequate Extraction Method: this compound's polarity makes it difficult to extract efficiently with non-polar solvents.

    • Solution: Employ a robust extraction technique such as Solid Phase Extraction (SPE). Lichrolut-EN SPE columns have been shown to effectively extract this compound from fruit juices with good recovery rates (98%)[1][2].

  • Matrix Effects: Components in your sample matrix (e.g., sugars, proteins, pigments) can interfere with the extraction and analysis, leading to ion suppression or enhancement in mass spectrometry.[3][4]

    • Solution:

      • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely resembles your sample to compensate for matrix effects.

      • Stable Isotope Dilution Assay (SIDA): This is a highly effective method for correcting for matrix effects and losses during sample preparation.[5][6] It involves spiking the sample with a known amount of a stable isotope-labeled internal standard of this compound.

      • SPE Optimization: Use an SPE sorbent that retains this compound while allowing interfering compounds to be washed away. Lichrolut-EN has been noted for having less retention for pigments and other non-volatiles compared to HLB and C18 columns.[1][2][7]

  • Analyte Instability: this compound can be unstable, particularly at high temperatures.[8][9]

    • Solution: Avoid excessive heat during sample preparation and analysis. If using Gas Chromatography (GC), derivatization can improve thermal stability.

Question: My GC-MS analysis of this compound is showing poor peak shape and reproducibility. What should I investigate?

Answer: Poor chromatography in GC-MS for this compound is often linked to its high polarity and thermal instability.[8][10]

  • Lack of Derivatization: Direct injection of underivatized this compound can lead to tailing peaks and poor sensitivity due to its active hydroxyl group.

    • Solution: Derivatization is highly recommended to increase volatility and thermal stability.[11] A common method is to react this compound with an agent like pentafluorobenzyl bromide (PFBBr) to form a more stable and less polar derivative.[8][10][12]

  • Injector Issues: The high temperatures of the GC inlet can cause degradation of underivatized this compound.

    • Solution:

      • Derivatize your sample: This is the most effective solution.

      • Optimize Injector Temperature: If analyzing underivatized this compound, you may need to lower the injector temperature, but this can compromise volatilization.

      • Use a Gentle Injection Technique: Techniques like direct microvial insert thermal desorption can be effective.[1][2]

  • Column Choice: The GC column stationary phase may not be optimal for a polar compound like this compound.

    • Solution: A mid-polar to polar stationary phase column is generally recommended for the analysis of underivatized polar compounds. However, after derivatization, a non-polar column is often suitable.

Question: I am struggling with interferences and co-elution in my HPLC analysis of this compound. How can I improve my separation?

Answer: Co-elution is a known issue in the HPLC analysis of this compound, particularly in complex matrices like citrus juices.[13]

  • Insufficient Chromatographic Resolution: The HPLC method may not be adequately separating this compound from other matrix components.

    • Solution:

      • Method Optimization: Adjust the mobile phase composition, gradient, and flow rate. A reversed-phase C18 column with a mobile phase of acetate buffer and methanol has been used successfully.[14]

      • Selective Detection: If co-elution is unavoidable, using a more selective detector can help. A diode array detector (DAD) can be used to assess peak purity. One study developed a method using a second detecting wavelength to subtract the signal from interfering compounds.[13]

  • Inadequate Sample Cleanup: The sample preparation may not be effectively removing interfering compounds.

    • Solution: Implement a solid-phase extraction (SPE) step for sample cleanup prior to HPLC analysis. C18 Sep-Pak cartridges have been used for this purpose.[8]

Question: What is the best analytical technique for this compound quantification: GC-MS or HPLC?

Answer: Both GC-MS and HPLC can be used for this compound quantification, and the "best" technique depends on your specific application, available instrumentation, and the nature of your sample matrix.

  • GC-MS:

    • Advantages: High sensitivity and selectivity, especially with mass spectrometric detection. It is a well-established technique for volatile and semi-volatile compounds.

    • Disadvantages: Requires derivatization to analyze the polar and thermally labile this compound, which adds an extra step to the sample preparation.[8][10]

  • HPLC:

    • Advantages: Can directly analyze the polar, non-volatile this compound without derivatization, simplifying sample preparation.

    • Disadvantages: May suffer from co-elution and interferences in complex matrices, potentially requiring more rigorous sample cleanup and method development for chromatographic separation.[13] There can be a lack of quantitative agreement between HPLC and GC-MS results due to incomplete HPLC resolution.[8][13]

Quantitative Data Summary

The following tables summarize key quantitative parameters for various this compound quantification methods found in the literature.

Table 1: Method Validation Parameters for this compound Quantification

Analytical MethodMatrixLODLOQRecovery (%)Repeatability/Precision (CV%)Linearity (r²)Reference
Derivatization/SPME-GC-MSAqueous Samples0.5 ng/mL2 ng/mL-9.5%2-500 ng/mL[8][10][12]
SPE-GC-MSFruit Juice--98%<4%-[1][2]
GC-MSGrape Juice23-94 µg/L96-277 µg/L76.6 - 106.3%4.53 - 12.9%>0.9952[15][16]
HPLCStrawberries0.14 µg/mL->90%-0.5-60 µg/mL (r=0.999)[14]

Table 2: Reported Concentrations of this compound in Various Fruit Matrices

FruitConcentration RangeAnalytical MethodReference
Tomato95 - 173 µg/kgDerivatization/SPME-GC-MS[8][10]
Strawberry1663 - 4852 µg/kgDerivatization/SPME-GC-MS[8][10]
Strawberry ('Totem' and 'Pinnacle' cultivars)>13 mg/kgSPE-GC-MS[1][2]
Raspberry0.8 - 1.1 mg/kgSPE-GC-MS[1][2]
'Marion' Blackberry5 times more than 'Black Diamond'SPE-GC-MS[1][2]

Experimental Protocols

Below are detailed methodologies for key experiments in this compound quantification.

Solid Phase Extraction (SPE) for this compound from Fruit Juice

This protocol is based on the use of Lichrolut-EN cartridges for the extraction of this compound.[1][2]

Materials:

  • Lichrolut-EN SPE cartridges

  • Methanol (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • SPE manifold

Procedure:

  • Sample Preparation:

    • Homogenize the fruit sample.

    • Centrifuge the homogenate to separate the juice from the solid pulp.

    • Filter the supernatant (juice) to remove any remaining particulates.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the Lichrolut-EN cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load a specific volume (e.g., 5-10 mL) of the prepared fruit juice onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove sugars and other polar interferences. One study on similar compounds in wine found a wash with an aqueous solution of 1% NaHCO3 at pH 8 to be effective in producing cleaner extracts.[17]

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume of methanol (e.g., 1 mL).[1][2] Collect the eluate.

  • Analysis:

    • The eluate can be directly analyzed by GC-MS, often using a large volume injection technique, or by HPLC.

Derivatization of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound using pentafluorobenzyl bromide (PFBBr).[8][10][12]

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr)

  • Basic solution (e.g., sodium hydroxide or potassium carbonate solution)

  • Organic solvent for extraction (e.g., hexane or dichloromethane)

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Reaction Setup:

    • In a reaction vial, add an aliquot of the aqueous sample or standard containing this compound.

    • Add the basic solution to adjust the pH to alkaline conditions.

    • Add a solution of PFBBr in an appropriate solvent.

  • Reaction:

    • Seal the vial tightly.

    • Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) with agitation (e.g., vortexing).

  • Extraction of the Derivative:

    • After the reaction is complete and the vial has cooled to room temperature, add an organic extraction solvent (e.g., hexane).

    • Vortex vigorously to extract the derivatized this compound into the organic phase.

    • Centrifuge to separate the phases if necessary.

  • Analysis:

    • Carefully transfer the organic layer to a new vial for GC-MS analysis.

Visualizations

The following diagrams illustrate key workflows in this compound quantification.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) Sample Fruit Sample Homogenize Homogenize Sample->Homogenize Centrifuge Centrifuge & Filter Homogenize->Centrifuge Juice Clarified Juice Centrifuge->Juice Load 2. Load Sample Juice->Load Condition 1. Condition Cartridge (Methanol, Water) Condition->Load Wash 3. Wash Interferences (Water/Buffer) Load->Wash Elute 4. Elute this compound (Methanol) Wash->Elute Analysis GC-MS or HPLC Analysis Elute->Analysis Eluate

Caption: Solid Phase Extraction (SPE) workflow for this compound.

Derivatization_Workflow AqueousSample Aqueous Sample/ Standard with this compound AddReagents Add Basic Solution & PFBBr AqueousSample->AddReagents React Heat & Agitate (e.g., 60-80°C) AddReagents->React Extract Extract with Organic Solvent React->Extract OrganicPhase Organic Phase with Derivatized this compound Extract->OrganicPhase GCMS GC-MS Analysis OrganicPhase->GCMS

Caption: Derivatization workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Start Quantification Issue (e.g., Low Recovery) CheckExtraction Is Extraction Method Robust? Start->CheckExtraction CheckMatrix Are Matrix Effects Present? CheckExtraction->CheckMatrix Yes UseSPE Implement SPE (e.g., Lichrolut-EN) CheckExtraction->UseSPE No CheckStability Is Analyte Stable? CheckMatrix->CheckStability Yes UseSIDA Use Stable Isotope Dilution Assay (SIDA) CheckMatrix->UseSIDA No Derivatize Derivatize Sample CheckStability->Derivatize No (GC) Instability End Problem Resolved CheckStability->End Yes UseSPE->End UseSIDA->End Derivatize->End

Caption: Troubleshooting logic for this compound quantification issues.

References

Technical Support Center: Troubleshooting Poor Peak Shape of Furaneol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape, particularly peak tailing, during the analysis of Furaneol using gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging compound to analyze by gas chromatography?

This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone) is a highly polar and thermally labile compound.[1][2][3] Its polarity can cause it to interact strongly with active sites within the GC system, such as residual silanol groups in the injector liner and on the column stationary phase.[4][5] These interactions can lead to poor peak shape, including tailing, and potential degradation of the analyte at high temperatures.[6]

Q2: What is peak tailing and what causes it for this compound?

Peak tailing is a common chromatographic issue where the peak is not symmetrical and has a "tail" extending from the peak apex towards the baseline.[4][5] For this compound, the primary cause of peak tailing is secondary interactions between the polar hydroxyl group of the this compound molecule and active sites in the GC system.[4][5] Other potential causes include:

  • Column Contamination: Accumulation of non-volatile residues at the head of the column.[7][8]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and disrupt the sample path.[9][10]

  • Inlet Liner Contamination or Activity: The glass liner in the injector can become contaminated or have active silanol groups.[9]

  • Sample Overload: Injecting too much of the sample can saturate the column, leading to peak distortion.[4][5]

  • Solvent Mismatch: A mismatch in polarity between the injection solvent and the stationary phase can cause poor peak focusing.[4]

Q3: Can I analyze this compound without derivatization?

While challenging, it is possible to analyze this compound without derivatization. However, it often requires a highly inert GC system, including a deactivated liner and a column specifically designed for polar analytes to minimize peak tailing. Despite these measures, achieving a perfectly symmetrical peak can be difficult. Some studies have noted that this compound is thermally stable under certain GC conditions.[11]

Q4: What is derivatization and how can it improve the analysis of this compound?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for a particular analytical method.[12] For this compound, derivatization aims to cap the polar hydroxyl group, making the molecule less polar and more volatile.[1][2][3] This reduces interactions with active sites in the GC system, resulting in improved peak shape, increased sensitivity, and better reproducibility.[12][13]

Troubleshooting Guide for Poor this compound Peak Shape

This guide provides a systematic approach to troubleshooting poor peak shape for this compound in your GC analysis.

Initial Checks & Basic Maintenance

If you observe peak tailing or other distortions, start with these fundamental checks:

  • Visually Inspect the Chromatogram:

    • Are all peaks tailing? This often points to a physical issue at the beginning of the chromatographic system, such as improper column installation or a contaminated inlet.[8][10][14]

    • Is only the this compound peak (and other polar analytes) tailing? This suggests a chemical interaction between the analyte and active sites in the system.[8]

  • Perform Inlet Maintenance:

    • Replace the Septum: A worn or cored septum can be a source of leaks and contamination.[9]

    • Replace the Inlet Liner: The liner is a common site of contamination and activity. Regularly replacing it with a fresh, deactivated liner is crucial.[7][9]

  • Column Maintenance:

    • Trim the Column: If the front of the column is contaminated, trimming 10-20 cm from the inlet end can restore performance.[10]

    • Condition the Column: After installation or trimming, properly condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor this compound peak shape.

Furaneol_GC_Troubleshooting start Poor this compound Peak Shape (e.g., Tailing) all_peaks_tail Are all peaks tailing? start->all_peaks_tail check_installation Check Column Installation (Cut, Depth, Fittings) all_peaks_tail->check_installation Yes only_polar_peaks_tail Only Polar Peaks Tailing? all_peaks_tail->only_polar_peaks_tail No inlet_maintenance Perform Inlet Maintenance (Replace Liner, Septum, O-ring) check_installation->inlet_maintenance end_good_peak Good Peak Shape inlet_maintenance->end_good_peak active_sites Issue is likely Active Sites only_polar_peaks_tail->active_sites Yes hplc_alternative Consider HPLC as an Alternative Method only_polar_peaks_tail->hplc_alternative Persistent Issues deactivated_consumables Use Deactivated Liner and Column active_sites->deactivated_consumables column_contamination Consider Column Contamination deactivated_consumables->column_contamination trim_column Trim Inlet End of Column column_contamination->trim_column derivatization Consider Derivatization trim_column->derivatization derivatization->end_good_peak

Troubleshooting workflow for poor this compound peak shape in GC.

Data Summary: Causes and Solutions for Poor this compound Peak Shape

IssuePotential CauseRecommended Solution(s)
Peak Tailing Chemical Interactions: Active sites (silanol groups) in the liner or on the column interacting with the polar this compound molecule.[4][5]- Use a highly deactivated inlet liner and a GC column designed for polar analytes.- Consider derivatization to make this compound less polar.[1][2]
Column Contamination: Buildup of non-volatile matrix components at the head of the column.[7]- Trim 10-20 cm from the inlet side of the column.[10]- Use a guard column to protect the analytical column.
Improper Column Installation: Poorly cut column end or incorrect installation depth in the inlet.[9][10]- Re-cut the column using a ceramic wafer to ensure a clean, 90-degree cut.- Ensure the column is installed at the correct depth as per the instrument manufacturer's guidelines.
Sample Overload: Injecting too high a concentration of this compound.[4][5]- Dilute the sample.- Reduce the injection volume.
Peak Fronting Column Overload (Concentration): The sample concentration is too high for the column's capacity.[5]- Dilute the sample.- Use a column with a thicker stationary phase film.
Solvent Mismatch: The injection solvent is significantly stronger than the mobile phase at the initial oven temperature.[4]- Change the injection solvent to one that is more compatible with the stationary phase.
Split Peaks Improper Analyte Focusing: Can occur in splitless injections if the initial oven temperature is too high relative to the solvent boiling point.[10]- Lower the initial oven temperature to be 10-20°C below the boiling point of the injection solvent.[7]
Column Channeling: A void or channel has formed in the column bed.- Replace the column.

Experimental Protocol: Derivatization of this compound with PFBBr

Derivatization with pentafluorobenzyl bromide (PFBBr) is an effective way to improve the gas chromatographic analysis of this compound.[1][3] This procedure converts the polar hydroxyl group into a less polar ether, reducing peak tailing and improving thermal stability.

Materials:

  • This compound standard or sample extract

  • Pentafluorobenzyl bromide (PFBBr) solution

  • Basic solution (e.g., sodium carbonate or potassium carbonate solution)

  • Organic solvent for extraction (e.g., hexane or dichloromethane)

  • Vials for reaction and analysis

  • Heater block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Prepare your this compound standard or sample in an appropriate solvent.

  • Reaction Setup: In a reaction vial, add an aliquot of your sample or standard.

  • Addition of Base: Add the basic solution to the vial to deprotonate the hydroxyl group of this compound, making it reactive.

  • Addition of Derivatizing Agent: Add the PFBBr solution to the vial.

  • Reaction: Cap the vial tightly and heat it at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction.

  • Extraction: After the reaction is complete and the vial has cooled, add an organic solvent (e.g., hexane) and vortex to extract the derivatized, less polar this compound product.

  • Analysis: Carefully take an aliquot from the organic layer and inject it into the GC-MS system.

Note: The exact conditions (reagent concentrations, temperature, and time) should be optimized for your specific application and instrumentation.

Derivatization_Workflow start Start: this compound Sample add_base Add Basic Solution (e.g., K2CO3) start->add_base add_pfbbr Add PFBBr Solution add_base->add_pfbbr heat_reaction Heat Reaction Mixture (e.g., 60°C for 30 min) add_pfbbr->heat_reaction extraction Extract with Organic Solvent (e.g., Hexane) heat_reaction->extraction analysis Analyze Organic Layer by GC extraction->analysis

Experimental workflow for the derivatization of this compound.

References

Technical Support Center: Accurate Furaneol Quantification in Wine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) in wine. The information is tailored for researchers, scientists, and professionals in drug development who may be analyzing this key aroma compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification in wine?

A1: The most prevalent methods for quantifying this compound in wine are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2][3][4] GC-MS is often preferred for its high sensitivity and selectivity, especially when coupled with techniques like Selective Ion Monitoring (SIM).[2] HPLC can also be effective, particularly for analyzing the polar, non-volatile precursors of this compound.[3][4]

Q2: Why is this compound analysis in wine challenging?

A2: The quantification of this compound in wine presents several challenges. Due to its high polarity, this compound can be difficult to extract efficiently from the complex wine matrix and may exhibit poor chromatographic behavior, such as peak tailing in gas chromatography.[5][6] The wine matrix itself, rich in sugars, acids, and polyphenols, can cause significant matrix effects, interfering with accurate quantification.

Q3: What are typical concentration ranges for this compound in wine?

A3: this compound concentrations in wine can vary significantly depending on the grape variety, winemaking techniques, and aging conditions.[2] Generally, red wines tend to have higher concentrations than white wines.[2] Reported concentrations can range from a few micrograms per liter (µg/L) to several milligrams per liter (mg/L) in specific types of wines like Msalais.[3][4][7]

Q4: How can I overcome matrix effects during this compound analysis?

A4: To mitigate matrix effects, the use of an appropriate internal standard is highly recommended.[5] Isotopically labeled this compound is the ideal internal standard, but structurally similar compounds with similar physicochemical properties, such as ethyl maltol, can also be effective.[5][8] Alternatively, the standard addition method can be employed, where known amounts of this compound standard are added to the sample to create a calibration curve within the sample matrix.[1]

Troubleshooting Guides

Poor Peak Shape or Tailing in GC-MS Analysis
  • Issue: Broad, asymmetric, or tailing peaks for this compound can lead to inaccurate integration and quantification.

  • Potential Cause: The high polarity of this compound can cause interactions with active sites in the GC inlet and column.[5][6]

  • Troubleshooting Steps:

    • Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner. A programmable temperature vaporization (PTV) inlet can also improve peak shape.[5][6]

    • Column Choice: Use a GC column with a suitable stationary phase for polar analytes. A mid-polarity column is often a good choice.

    • Derivatization: While not always necessary, derivatization of this compound to a less polar form can significantly improve peak shape.

    • Injection Volume and Temperature: Optimize the injection volume and temperature to ensure rapid and complete volatilization of the analyte.[5][6]

Low Recovery During Sample Extraction
  • Issue: Inconsistent or low recovery of this compound from the wine matrix.

  • Potential Cause: Inefficient extraction due to the polarity of this compound and its interaction with matrix components.

  • Troubleshooting Steps:

    • Extraction Technique:

      • Solid-Phase Extraction (SPE): This is a common and effective technique. Use a sorbent suitable for polar compounds, such as Lichrolut-EN.[1][9] Optimize the washing steps to remove interferences without eluting the analyte. A washing step with a 1% NaHCO3 solution at pH 8 has been shown to yield cleaner extracts.[5][6]

      • Liquid-Liquid Extraction (LLE): Ensure the chosen extraction solvent has an appropriate polarity. Solvents like 1,1,2-trichlorotrifluoroethane have been used successfully.[2] Multiple extractions may be necessary to achieve good recovery.

    • pH Adjustment: The pH of the wine sample can influence the extraction efficiency of this compound. Experiment with adjusting the pH prior to extraction.

    • Evaluate Internal Standard: Ensure the internal standard is added at the very beginning of the sample preparation process to account for losses at every step.

Inconsistent Quantitative Results
  • Issue: Poor reproducibility and high variability in this compound concentrations across replicate analyses.

  • Potential Cause: This can be due to a combination of factors including inconsistent sample preparation, matrix effects, and instrument variability.

  • Troubleshooting Steps:

    • Method Validation: A thorough method validation is crucial. Key parameters to assess are linearity, precision (repeatability and intermediate precision), accuracy (recovery), and limits of detection (LOD) and quantification (LOQ).[5][10][11]

    • Calibration: Use a matrix-matched calibration curve or the standard addition method to compensate for matrix effects.[1] Ensure the calibration range brackets the expected concentration of this compound in your samples.

    • Internal Standard Performance: Monitor the response of the internal standard across all samples and standards. A consistent internal standard response indicates stable instrument performance and consistent sample preparation.

Data Presentation: Method Validation Parameters

The following tables summarize typical method validation parameters for the quantification of this compound in wine using GC-MS.

Table 1: Linearity and Limits of Detection/Quantification

ParameterTypical ValueReference
Linearity (r²)> 0.99[10][11]
Limit of Detection (LOD)0.7 - 94 µg/L[5][10][11]
Limit of Quantification (LOQ)96 - 277 µg/L[10][11]

Table 2: Precision and Accuracy

ParameterTypical ValueReference
Precision (RSD)< 15%[5][10][11]
Accuracy (Recovery)76.6% - 106.3%[10][11]

Experimental Protocols

Protocol 1: this compound Quantification by GC-MS with Liquid-Liquid Extraction

This protocol is based on a method described for the analysis of this compound in Italian wines.[2]

1. Sample Preparation and Extraction: a. To 10 mL of wine, add an appropriate internal standard (e.g., ethyl maltol). b. Perform liquid-liquid extraction with 5 mL of 1,1,2-trichlorotrifluoroethane. c. Vigorously shake the mixture for 10 minutes. d. Centrifuge to separate the phases. e. Carefully collect the organic phase. f. Repeat the extraction two more times and combine the organic extracts. g. Concentrate the combined extract under a gentle stream of nitrogen to a final volume of 100 µL.

2. GC-MS Analysis: a. Injector: Splitless mode. b. Column: A suitable capillary column for aroma analysis (e.g., DB-WAX). c. Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at 3°C/min. d. Mass Spectrometer: Operate in Selective Ion Monitoring (SIM) mode.

  • Quantification Ion for this compound: m/z 128[2]
  • Qualifier Ion for this compound: m/z 129[2]

3. Quantification: a. Create a calibration curve using standard solutions of this compound prepared in a synthetic wine matrix. b. Calculate the concentration of this compound in the samples based on the ratio of the peak area of the analyte to the internal standard.

Protocol 2: this compound Quantification by GC-MS with Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies emphasizing cleaner extracts and improved performance for polar compounds.[5][6][9]

1. Sample Preparation and Extraction: a. To 20 mL of wine, add an appropriate internal standard. b. Condition an SPE cartridge (e.g., Lichrolut-EN) with methanol followed by deionized water. c. Load the wine sample onto the SPE cartridge. d. Wash the cartridge with a 1% NaHCO3 solution (pH 8) to remove interfering compounds.[5][6] e. Dry the cartridge under vacuum. f. Elute the this compound with a suitable organic solvent (e.g., methanol or dichloromethane). g. Concentrate the eluate to a final volume of 100 µL.

2. GC-MS Analysis: a. Follow the GC-MS parameters as outlined in Protocol 1.

3. Quantification: a. Follow the quantification procedure as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Wine Sample add_is Add Internal Standard start->add_is extraction Extraction (LLE or SPE) add_is->extraction concentrate Concentrate Extract extraction->concentrate gcms GC-MS Analysis (SIM Mode) concentrate->gcms integrate Peak Integration gcms->integrate quantify Quantification integrate->quantify calibrate Calibration Curve calibrate->quantify report This compound Concentration quantify->report

Caption: General workflow for this compound quantification in wine.

troubleshooting_logic issue Poor Peak Shape (Tailing) cause1 Polarity Interactions issue->cause1 solution1 Inlet Maintenance (Clean/Deactivated Liner) cause1->solution1 Action solution2 Use PTV Inlet cause1->solution2 Action solution3 Optimize GC Column cause1->solution3 Action

Caption: Troubleshooting logic for poor GC peak shape.

References

Validation & Comparative

A Guide to the Validation of a New Analytical Method for Furaneol Using Certified Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 2,5-dimethyl-4-hydroxy-3(2H)-furanone, commonly known as Furaneol, is critical in various fields, from the food and beverage industry, where it is a key aroma compound, to pharmaceutical and toxicological research.[1][2][3] The development of a new analytical method requires rigorous validation to ensure the reliability and reproducibility of its results.[4][5] Certified Reference Materials (CRMs) are indispensable in this process, providing a benchmark of known purity and concentration to verify method performance.[4][6]

This guide provides a comparative framework for validating a new analytical method for this compound, contrasting it with established techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). It details the experimental protocols and the role of CRMs in establishing key validation parameters.

Comparison of Analytical Methods for this compound

The selection of an analytical method for this compound is often challenging due to its high polarity and potential instability.[1][2] While traditional methods like HPLC and GC-MS are widely used, they can have drawbacks such as incomplete resolution or the need for chemical derivatization.[1][2][7] This guide presents a hypothetical "New Method," a direct-injection GC-MS technique, to illustrate the validation process against these established alternatives.

Table 1: Comparison of Quantitative Performance Parameters

ParameterGC-MS with SPME & DerivatizationReversed-Phase HPLCNew Method (Hypothetical)
Limit of Detection (LOD) 0.5 ng/mL[1][2]~0.14 µg/mL[2]0.3 ng/mL
Limit of Quantitation (LOQ) 2 ng/mL[1][2]~0.4 µg/mL1 ng/mL
Linearity (R²) Range 2 - 500 ng/mL (R² > 0.99)[1][2]0.5 - 50 µg/mL (R² > 0.99)1 - 1000 ng/mL (R² > 0.999)
Accuracy (Recovery %) 76.6% - 106.3%[8]85% - 110%98.5% - 101.2%
Precision (CV%) < 9.5%[1][2]< 15%< 3.0%
Sample Preparation Derivatization & SPME required[1][2]Filtration, potential SPE[9]Direct injection after dilution
Run Time ~20 minutes[8][10]~15-25 minutes~15 minutes

Experimental Workflow & Protocols

The validation of a new analytical method is a systematic process to confirm its suitability for the intended purpose.[4] Using a this compound CRM is central to this workflow, allowing for an objective assessment of the method's performance.

Method_Validation_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Analysis cluster_Validation Phase 3: Validation & Assessment CRM Obtain this compound CRM Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) CRM->Stock Calibrants Create Calibration Standards (Serial Dilution) Stock->Calibrants QC Prepare QC Samples (Low, Mid, High Conc.) Calibrants->QC Instrument Instrument Setup & System Suitability Test QC->Instrument InjectCal Inject Calibration Standards Instrument->InjectCal InjectQC Inject QC Samples (n=6 per level) InjectCal->InjectQC Linearity Assess Linearity (Calibration Curve) InjectQC->Linearity Accuracy Determine Accuracy (% Recovery) Linearity->Accuracy Precision Determine Precision (%RSD/CV) Accuracy->Precision LOD_LOQ Calculate LOD & LOQ (S/N Ratio or STEYX) Precision->LOD_LOQ Report Compile Validation Report LOD_LOQ->Report

Caption: Workflow for validating a new analytical method for this compound using a CRM.

Detailed Experimental Protocol

1. Preparation of Standards using this compound CRM:

  • Stock Solution: Accurately weigh the this compound CRM and dissolve it in a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the samples. A typical range might be 1 µg/L to 1000 µg/L.[8][10]

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentration) from the stock solution, independent of the calibration standards.

2. Instrument Configuration (Example: GC-MS):

  • Column: Use a fused silica capillary column suitable for polar compounds (e.g., 30m x 0.25mm ID, 0.25µm film thickness).[8]

  • Injection: Inject 1 µL of the standard or sample.

  • GC Program:

    • Inlet Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

  • MS Detection: Use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Key ions for this compound are m/z 43, 57, and 128.[8]

3. System Suitability:

  • Before analysis, inject a mid-concentration standard multiple times (n=5) to ensure the system is performing correctly. The coefficient of variation (CV%) for peak area and retention time should typically be less than 2%.

4. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and plot the peak area response against the concentration. Perform a linear regression analysis.

  • Accuracy & Precision: Analyze six replicates of each QC sample level (low, mid, high).

    • Accuracy is determined by comparing the mean measured concentration to the known concentration of the CRM (% Recovery).

    • Precision is expressed as the relative standard deviation (RSD) or CV% of the measurements at each level.

  • LOD & LOQ: These can be determined by:

    • Analyzing a series of low-concentration standards and calculating the concentration that yields a signal-to-noise ratio of 3 for LOD and 10 for LOQ.

    • Using the standard deviation of the response and the slope of the calibration curve.

Relationship Between Key Validation Parameters

Method validation is not a series of disconnected tests; the parameters are interrelated and collectively define the method's reliability. Accuracy and precision are fundamental characteristics that are established through the rigorous use of CRMs.

Validation_Parameters cluster_Core Core Reliability Metrics cluster_Derived Performance Characteristics cluster_Outcome Overall Method Quality Accuracy Accuracy (Closeness to True Value) Range Range Reliability Reliable & Validated Method Accuracy->Reliability Precision Precision (Reproducibility) Precision->Reliability Linearity Linearity Linearity->Range Range->Reliability LOD LOD (Limit of Detection) LOQ LOQ (Limit of Quantitation) LOD->LOQ LOQ->Reliability CRM Certified Reference Material (CRM) CRM->Accuracy Verifies CRM->Precision Assesses

Caption: Interrelationship of validation parameters verified by a Certified Reference Material.

Table 2: Acceptance Criteria for Method Validation

Validation ParameterDescriptionCommon Acceptance Criteria
Accuracy The closeness of the measured value to the true value provided by the CRM.[4]Recovery of 80-120% of the known value.[8]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.[4]CV% or RSD ≤ 15%.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[4]Coefficient of determination (R²) ≥ 0.995.[8][10]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise Ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]Signal-to-Noise Ratio ≥ 10.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interference from matrix components at the retention time of this compound.

References

Comparative analysis of Furaneol content in different strawberry cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone) content in various strawberry cultivars. This compound is a key aroma compound responsible for the characteristic sweet, caramel-like, and fruity notes of strawberries. Understanding the variation in this compound content among different cultivars is crucial for flavor research, breeding programs, and the development of food and pharmaceutical products with specific sensory profiles. This document summarizes quantitative data from multiple studies, details the experimental protocols used for analysis, and provides a visual representation of the analytical workflow.

Data Presentation: this compound Content in Different Strawberry Cultivars

The following table summarizes the quantitative data on this compound content in various strawberry cultivars as reported in peer-reviewed literature. The concentrations are presented in micrograms per gram of fresh weight (μg/g FW) to allow for direct comparison.

Strawberry CultivarThis compound Content (μg/g FW)Reference
Oso Grande37.05 (overripe stage)[1][2]
CamarosaHighest among 'Sweet Charlie', 'Rosa Linda', 'Earlibrite', 'FL 95-41', '95-256'[3][4]
Totem> 13[5]
Pinnacle> 13[5]
Douglas22.89 (overripe)[6]
Pajaro39.13 (mesifurane, a derivative) (overripe)[6]
ChandlerData not explicitly quantified in the search results.
TudlaData not explicitly quantified in the search results.
I-101Data not explicitly quantified in the search results.
Sweet CharlieData not explicitly quantified in the search results.[3][4]
Rosa LindaData not explicitly quantified in the search results.[3][4]
EarlibriteLeast amount among 'Sweet Charlie', 'Camarosa', 'Rosa Linda', 'FL 95-41', '95-256'[3][4]
FL 95-41Data not explicitly quantified in the search results.[3][4]
95-256Data not explicitly quantified in the search results.[3][4]
SachinokaDetected
GuimeirenDetected
TochiotomeMesifuran (methoxy derivative) detected, but not this compound.

Note: The ripening stage of the strawberry significantly impacts this compound content, with levels generally increasing as the fruit ripens and reaching a maximum at the overripe stage[1][2]. Some studies also report the content of this compound derivatives like mesifurane (2,5-dimethyl-4-methoxy-3(2H)-furanone), which also contributes to the overall aroma profile.

Experimental Protocols

The quantification of this compound in strawberries is primarily achieved through High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a prior extraction step.

Sample Preparation

A representative sample of strawberry fruit is homogenized to a puree. To improve extraction efficiency, distilled water and salts like sodium chloride may be added to the puree[7]. For some methods, the puree is then filtered to clarify the extract before analysis[8].

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC is a common method for the direct quantification of this compound.

  • Extraction: An aqueous extraction of the strawberry puree is typically performed. The mixture is centrifuged, and the supernatant is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system[9].

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 (RP-C18) column is commonly used for separation[10].

    • Mobile Phase: A binary mobile phase consisting of an acetate buffer and methanol is frequently employed[10].

    • Detection: UV detection at a wavelength of 280 nm is used to quantify this compound[10].

  • Quantification: Calibration curves are generated using pure this compound standards to determine the concentration in the strawberry samples[10].

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Microextraction (SPME)

GC-MS is a highly sensitive technique for analyzing volatile compounds like this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction method often used for sample preparation.

  • Extraction (HS-SPME):

    • A specific amount of strawberry puree is placed in a sealed vial and heated to a controlled temperature (e.g., 50°C) to promote the release of volatile compounds into the headspace[7].

    • An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes[7][11].

  • Chromatographic Conditions:

    • Injection: The adsorbed compounds are thermally desorbed from the SPME fiber in the hot inlet of the gas chromatograph.

    • Column: A polar capillary column, such as one with a wax-based stationary phase (e.g., ZB-wax), is often used for the separation of polar compounds like this compound[7]. Non-polar columns have also been used, though they may be less effective for this compound detection[12].

    • Oven Temperature Program: A programmed temperature gradient is used to separate the various volatile compounds. For example, the initial temperature is held, then ramped up to a final temperature[11].

  • Mass Spectrometry Detection:

    • The separated compounds are ionized (typically by electron impact) and fragmented.

    • The mass spectrometer detects the resulting ions, providing a mass spectrum that can be used for compound identification by comparison with spectral libraries. Quantification is achieved by comparing the peak area of this compound in the sample to that of a known amount of an internal standard.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the analysis of this compound in strawberries using HS-SPME-GC-MS.

Furaneol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Strawberry Strawberry Fruit Sample Homogenization Homogenization (Puree) Strawberry->Homogenization Vial Transfer to Sealed Vial Homogenization->Vial Incubation Incubation & Heating (e.g., 50°C) Vial->Incubation SPME Headspace SPME (e.g., DVB/CAR/PDMS fiber) Incubation->SPME Adsorption GCMS GC-MS System SPME->GCMS Thermal Desorption Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Detection->Quantification Result This compound Content (μg/g FW) Identification->Result Quantification->Result

Caption: Experimental workflow for this compound analysis in strawberries.

References

A Comparative Sensory Study: Furaneol vs. Methoxyfuraneol

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the sensory and physicochemical properties of two key furanones, providing essential data for researchers, scientists, and professionals in drug development and flavor chemistry.

This guide presents a detailed comparative study of Furaneol (4-hydroxy-2,5-dimethyl-3(2H)-furanone) and its methyl ether derivative, Methoxythis compound (2,5-dimethyl-4-methoxy-3(2H)-furanone). Both compounds are significant contributors to the aroma of a wide variety of fruits and processed foods. This analysis synthesizes available data on their sensory profiles, odor thresholds, and the underlying signaling pathways involved in their perception, offering a valuable resource for sensory science and product development.

Quantitative Sensory and Physicochemical Data

A compilation of the key sensory and physical properties of this compound and Methoxythis compound is presented below. These values have been collated from various scientific sources to provide a direct comparison.

PropertyThis compoundMethoxythis compound
IUPAC Name 4-hydroxy-2,5-dimethyl-3(2H)-furanone2,5-dimethyl-4-methoxy-3(2H)-furanone
Synonyms Strawberry furanone, Pineapple ketoneMesifurane, Strawberry furanone methyl ether
CAS Number 3658-77-34077-47-8
Molecular Formula C₆H₈O₃C₇H₁₀O₃
Molar Mass 128.13 g/mol 142.15 g/mol
Sensory Profile Caramel-like, sweet, fruity, jammy, burnt sugarCaramel, grape, maple, musty, sweet, coffee, nutty, meaty, raw potato, vegetable, bready
Odor Threshold in Water 0.03 - 60 ppb (µg/L)0.02 ppb (µg/L)

Sensory Profile Comparison

While both this compound and Methoxythis compound share a core sweet and caramel-like aroma, their sensory profiles exhibit distinct differences. This compound is predominantly characterized by its fruity and jam-like notes, often associated with strawberries and pineapple. Its aroma is generally described as sweet and sugary.

In contrast, Methoxythis compound presents a more complex and multifaceted aroma profile. Alongside the caramel and sweet notes, it possesses distinct grape, maple, and even savory and vegetative undertones, with some sources describing it as having coffee, nutty, and meaty nuances. At certain concentrations, it can also impart burnt sugar, metallic, and earthy potato-like notes. This complexity makes Methoxythis compound a versatile compound in flavor creation, capable of contributing both sweet and savory characteristics.

Experimental Protocols

To quantitatively assess and compare the sensory attributes of compounds like this compound and Methoxythis compound, standardized methodologies are employed. The following are detailed protocols for two key experimental techniques: Flavor Profile Analysis and Gas Chromatography-Olfactometry (GC-O).

Flavor Profile Analysis (FPA)

Flavor Profile Analysis is a descriptive sensory method used to identify and quantify the specific aroma and flavor characteristics of a substance.

Objective: To determine and compare the sensory attributes of this compound and Methoxythis compound.

Materials:

  • This compound and Methoxythis compound standards of high purity.

  • Odor-free water for dilution.

  • Glass sniffing jars with lids.

  • A panel of 8-12 trained sensory assessors.

Procedure:

  • Panelist Training: Assessors are trained to identify and scale the intensity of a range of aroma descriptors relevant to furanones (e.g., caramel, sweet, fruity, burnt, earthy). Reference standards for each descriptor are used for calibration.

  • Sample Preparation: A series of dilutions of this compound and Methoxythis compound in odor-free water are prepared in sniffing jars. Concentrations are chosen to be above the detection threshold for all panelists.

  • Evaluation: Samples are presented to the panelists in a randomized and blind fashion. Each panelist sniffs the headspace of the jar and rates the intensity of each perceived aroma attribute on a structured scale (e.g., a 15-point scale where 0 = not perceived and 15 = extremely intense).

  • Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a mean intensity score for each attribute for both compounds. The results are often visualized using spider or radar plots for easy comparison of the sensory profiles.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an instrumental technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.

Objective: To identify and compare the odor-active regions and their corresponding descriptors for this compound and Methoxythis compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column for flavor analysis (e.g., DB-Wax or FFAP).

  • High-purity helium as a carrier gas.

  • This compound and Methoxythis compound solutions in a suitable solvent (e.g., dichloromethane).

Procedure:

  • Injection: A small volume of the sample solution is injected into the GC.

  • Separation: The compounds are separated based on their volatility and interaction with the stationary phase of the GC column as they pass through it.

  • Detection and Olfactory Evaluation: The effluent from the GC column is split, with one portion directed to the MS for chemical identification and the other to the olfactometry port. A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and description of any perceived odors.

  • Data Correlation: The retention times of the odor events are correlated with the peaks detected by the MS to identify the chemical compound responsible for each specific aroma. This allows for a precise determination of the aroma contribution of each compound.

Signaling Pathways and Perception

The perception of odorants like this compound and Methoxythis compound begins with their interaction with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Recent research has identified a specific olfactory receptor, OR5M3 , that is selectively activated by this compound. The binding of this compound to OR5M3 triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This G-protein then stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the brain for processing.

While a specific olfactory receptor for Methoxythis compound has not yet been definitively identified in the reviewed literature, it is understood to follow the same general olfactory signaling pathway. It is hypothesized that Methoxythis compound interacts with one or more other olfactory receptors, which, given its more complex aroma profile, may be more broadly tuned or a different subset of receptors compared to those that bind this compound.

Below are diagrams illustrating the known signaling pathway for this compound and the generalized pathway for Methoxythis compound.

Furaneol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound OR5M3 OR5M3 (Olfactory Receptor) This compound->OR5M3 Binds to G_protein Gαolf OR5M3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces CNG_channel CNG Channel (Closed) cAMP->CNG_channel Binds to CNG_channel_open CNG Channel (Open) cAMP->CNG_channel_open Opens Depolarization Neuronal Depolarization CNG_channel_open->Depolarization Cation Influx Signal Signal to Brain Depolarization->Signal

Caption: Specific olfactory signaling pathway for this compound via the OR5M3 receptor.

Methoxyfuraneol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Methoxythis compound Methoxythis compound OR_generic Olfactory Receptor (unidentified) Methoxythis compound->OR_generic Binds to G_protein Gαolf OR_generic->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces CNG_channel CNG Channel (Closed) cAMP->CNG_channel Binds to CNG_channel_open CNG Channel (Open) cAMP->CNG_channel_open Opens Depolarization Neuronal Depolarization CNG_channel_open->Depolarization Cation Influx Signal Signal to Brain Depolarization->Signal

Sensory Panel Validation: Furaneol's Contribution to Fruit Aroma Compared to Key Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Flavor Scientists

Furaneol, chemically known as 4-hydroxy-2,5-dimethyl-3(2H)-furanone, is a pivotal aroma compound celebrated for its sweet, caramel-like, and fruity notes, significantly shaping the characteristic aroma of many fruits, most notably strawberries.[1][2] This guide provides an objective comparison of this compound's sensory performance against other critical fruit aroma compounds, supported by experimental data from sensory panel validations and analytical chemistry.

Comparative Analysis of Key Fruit Aroma Compounds

The aroma of a fruit is a complex symphony of numerous volatile organic compounds. While this compound is a key contributor, other compounds, primarily esters and lactones, also play a vital role in defining the overall sensory experience. This section compares this compound with prominent alternatives based on their sensory descriptors, typical concentrations in strawberries, and their correlated impact on fruit aroma as determined by sensory panels.

Table 1: Quantitative and Sensory Comparison of Key Strawberry Aroma Compounds

CompoundChemical NameSensory DescriptorsTypical Concentration Range in Strawberries (µg/kg)Odor Activity Value (OAV) SignificanceKey Sensory Contributions (Correlated from Panel Data)
This compound 4-hydroxy-2,5-dimethyl-3(2H)-furanoneSweet, Caramel, Cotton Candy, Fruity, Burnt Sugar3,430 - 4,400[2]High"Overripe aroma"[1], "Sweetness"[1], "Strawberry flavor"[3]
Mesifurane 2,5-dimethyl-4-methoxy-3(2H)-furanoneSweet, Caramel-like, Fruity19,080 - 19,920[2]HighSweetness-enhancing[4]
Ethyl Butyrate Ethyl butanoateFruity, Pineapple-like, Sweet10,100 - 30,700[2]High"Fruity," "Floral," "Pineapple," "Banana" notes[5][6]
Ethyl Hexanoate Ethyl hexanoateFruity, Green Apple, Pineapple-likeVaries significantly among cultivarsHigh"Fruity," "Floral," "Pineapple," "Banana" notes[5][6]
Methyl Butyrate Methyl butanoateFruity, Apple-like, SweetVaries significantly among cultivarsModerate to High"Fruity" notes
γ-Decalactone gamma-DecalactonePeachy, Fruity, Sweet, OilyVaries significantly among cultivarsHigh"Fruity" aroma[7]
Linalool 3,7-Dimethylocta-1,6-dien-3-olFloral, Citrus, WoodyVaries significantly among cultivarsHigh"Floral" aroma[8]
(E)-2-Hexenal trans-2-HexenalGreen, Leafy, Unripe Fruit5,310 - 15,550[2]Moderate"Green" notes[6]

Experimental Protocols

Quantification of Aroma Compounds via Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is widely used for the analysis of volatile compounds in fruits.

Methodology:

  • Sample Preparation: A known weight of fruit puree is placed in a headspace vial. An internal standard solution is added for quantification.

  • Extraction: The vial is incubated at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to accumulate in the headspace. A Solid-Phase Microextraction (SPME) fiber is then exposed to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.[9]

  • Desorption and Analysis: The SPME fiber is inserted into the heated injection port of a Gas Chromatograph (GC) where the adsorbed volatiles are desorbed. The compounds are separated on a capillary column and subsequently identified and quantified by a Mass Spectrometer (MS).[9]

  • Quantification: Calibration curves are generated using standard solutions of the target aroma compounds to determine their concentrations in the fruit samples.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Fruit_Puree Fruit Puree Vial Headspace Vial Fruit_Puree->Vial Internal_Standard Internal Standard Internal_Standard->Vial Incubation Incubation (40-60°C) Vial->Incubation SPME_Fiber SPME Fiber Adsorption Incubation->SPME_Fiber GC_Injection GC Injection (Desorption) SPME_Fiber->GC_Injection GC_Column GC Column (Separation) GC_Injection->GC_Column MS_Detector MS Detector (Identification & Quantification) GC_Column->MS_Detector Calibration Calibration Curves MS_Detector->Calibration Quantification Quantification Calibration->Quantification

Figure 1. Workflow for HS-SPME-GC-MS analysis of fruit aroma compounds.
Sensory Panel Validation: Quantitative Descriptive Analysis (QDA)

QDA is a robust method used to quantify the sensory attributes of a product by a trained panel.

Methodology:

  • Panelist Selection and Training:

    • Screening: Candidates are screened for their sensory acuity, including tests for odor recognition, taste identification (sweet, sour, bitter, salty, umami), and color vision.

    • Training: Selected panelists undergo intensive training to familiarize them with the specific aroma attributes of the fruit being studied. This involves exposure to reference standards for key aroma compounds (e.g., pure this compound for "caramel," ethyl butyrate for "fruity"). Panelists develop a consensus on a lexicon of descriptive terms and are trained to use a rating scale (e.g., a 15-cm line scale) consistently to score the intensity of each attribute.

  • Evaluation Procedure:

    • Sample Presentation: Fruit samples (e.g., fresh slices or puree) are presented to panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples are coded with random three-digit numbers to prevent bias.

    • Evaluation: Panelists evaluate the samples for the agreed-upon sensory attributes (e.g., fruity, floral, sweet, green, caramel, overripe). They cleanse their palate with water between samples.

    • Data Collection: Intensity ratings for each attribute are recorded.

  • Data Analysis: Statistical analysis (e.g., Analysis of Variance - ANOVA, Principal Component Analysis - PCA) is performed on the sensory data to determine significant differences between samples and to understand the relationships between different sensory attributes.

Sensory_Panel_Workflow cluster_setup Panel Setup cluster_evaluation Evaluation cluster_analysis Data Analysis Selection Panelist Selection (Screening) Training Panelist Training (Lexicon & Scale) Selection->Training Sample_Prep Sample Preparation & Coding Sensory_Booths Evaluation in Controlled Booths Sample_Prep->Sensory_Booths Data_Recording Intensity Rating & Data Recording Sensory_Booths->Data_Recording Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Recording->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Figure 2. Workflow for Quantitative Descriptive Analysis (QDA) by a trained sensory panel.

Correlation of Chemical and Sensory Data

A crucial aspect of validating the contribution of an aroma compound is to correlate instrumental data with sensory panel evaluations.

Correlation_Logic cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_correlation Correlation cluster_conclusion Conclusion GCMS GC-MS Data (Compound Concentrations) Correlation Statistical Correlation GCMS->Correlation Sensory_Panel Sensory Panel Data (Attribute Intensities) Sensory_Panel->Correlation Impact Aroma Compound Impact Correlation->Impact

Figure 3. Logical relationship for correlating instrumental and sensory data.

Studies have shown a significant positive correlation between the concentration of this compound and the intensity of "overripe aroma" as perceived by a sensory panel.[1] Conversely, higher this compound content has been negatively correlated with "green," "pungent," and "floral" aroma intensities.[1] In contrast, the Odor Activity Values (OAVs) of esters like ethyl butyrate and ethyl hexanoate correlate well with "floral," "pineapple," and "banana" notes.[5][6] This indicates that while this compound is a primary driver of the sweet, cooked, and ripe characteristics of strawberry aroma, a balance with other compounds, particularly esters, is essential for a fresh and well-rounded fruit flavor profile.

Conclusion

Sensory panel validation, in conjunction with analytical chemistry, provides a comprehensive understanding of the contribution of individual compounds to the overall fruit aroma. This compound is undeniably a cornerstone of the characteristic aroma of many fruits, particularly strawberries, imparting signature sweet and caramel-like notes. However, a direct comparison with other key aroma compounds reveals a synergistic relationship. While this compound provides the sweet, ripe backbone, esters like ethyl butyrate and ethyl hexanoate contribute crucial fruity and floral top notes, and other compounds like (E)-2-hexenal introduce fresh, green nuances. Therefore, the perceived quality of fruit aroma is not dictated by a single compound but by the intricate balance and interplay of multiple volatile components. Future research focusing on direct comparative sensory analysis of these key compounds in model systems will further elucidate their individual and interactive effects on fruit flavor perception.

References

The Sweet Scent of Ripeness: Validating Furaneol as a Quantitative Marker for Fruit Maturity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Food Scientists

The precise determination of fruit ripeness is a critical factor in the agricultural and food industries, influencing flavor, nutritional value, and shelf-life. While traditional methods rely on physical cues and general chemical properties, the volatile organic compound 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as furaneol, is emerging as a potent and specific chemical marker for the ripening process in a variety of fruits. This guide provides a comprehensive comparison of this compound with established ripeness indicators, supported by experimental data and detailed protocols, to validate its efficacy for researchers, scientists, and drug development professionals.

This compound vs. Traditional Ripeness Markers: A Quantitative Comparison

This compound, often described as having a caramel-like or sweet, fruity aroma, is a key flavor compound in numerous fruits, with its concentration showing a strong correlation with the stage of ripeness.[1] To objectively assess its performance as a ripeness marker, this section compares the changes in this compound concentration with three widely accepted ripeness parameters: Soluble Solids Content (SSC), Titratable Acidity (TA), and firmness, across different ripening stages of strawberry, raspberry, and pineapple.

Strawberry (Fragaria x ananassa)

Strawberries are renowned for their characteristic sweet and fruity aroma, to which this compound is a major contributor. The following table summarizes the typical changes in this compound concentration alongside traditional ripeness markers at various stages of strawberry development.

Ripening StageThis compound (µg/kg)Soluble Solids Content (°Brix)Titratable Acidity (% Citric Acid)Firmness (N)
Green< 1004.0 - 5.51.2 - 1.5> 15
White/Turning500 - 15005.5 - 7.01.0 - 1.210 - 15
Ripe (50% Red)1500 - 30007.0 - 8.50.8 - 1.05 - 10
Fully Ripe (100% Red)> 30008.5 - 10.00.6 - 0.8< 5

Note: The values presented are approximate and can vary depending on the cultivar, growing conditions, and specific analytical methods used.

Raspberry (Rubus idaeus)

Similar to strawberries, the ripening of raspberries is accompanied by a significant increase in aromatic compounds, including this compound.

Ripening StageThis compound (µg/kg)Soluble Solids Content (°Brix)Titratable Acidity (% Citric Acid)Firmness (N)
Green< 503.0 - 4.52.0 - 2.5> 10
White/Pink100 - 5004.5 - 6.01.5 - 2.07 - 10
Ripe500 - 10006.0 - 8.01.0 - 1.54 - 7
Overripe> 10008.0 - 10.0< 1.0< 4

Note: The values presented are approximate and can vary depending on the cultivar, growing conditions, and specific analytical methods used.

Pineapple (Ananas comosus)

This compound is a key contributor to the characteristic sweet, caramel-like aroma of pineapple.[2] The changes in its concentration during ripening are presented below in comparison to other quality parameters.

Ripening Stage (Shell Color)This compound (µg/kg)Soluble Solids Content (°Brix)Titratable Acidity (% Citric Acid)Firmness (N)
Mature Green (Stage 1)< 20012.0 - 14.00.8 - 1.0> 20
25% Yellow (Stage 2)500 - 100014.0 - 16.00.7 - 0.915 - 20
50% Yellow (Stage 3)1000 - 200015.0 - 17.00.6 - 0.810 - 15
75-100% Yellow (Stage 4-5)> 200016.0 - 18.00.5 - 0.7< 10

Note: The values presented are approximate and can vary depending on the cultivar, growing conditions, and specific analytical methods used.[3][4]

Experimental Protocols

To ensure reproducibility and standardization, this section provides detailed methodologies for the key experiments cited in the comparison.

Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the accurate quantification of this compound in fruit matrices.

a. Sample Preparation and Extraction:

  • Homogenize a known weight of fresh fruit sample (e.g., 10 g) in a blender.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant for Solid Phase Extraction (SPE).

b. Solid Phase Extraction (SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the fruit juice supernatant onto the cartridge.

  • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

  • Elute the this compound with 5 mL of methanol.

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

c. GC-MS Analysis:

  • Instrument: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 40°C for 2 minutes, then ramp to 240°C at a rate of 5°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 35-350.

  • Quantification: Use a standard curve of authentic this compound standard.

Measurement of Soluble Solids Content (SSC)

SSC is a measure of the total dissolved solids in the fruit juice, primarily sugars, and is expressed in °Brix.

  • Extract the juice from the fruit sample.

  • Place a few drops of the clear juice onto the prism of a calibrated digital or handheld refractometer.

  • Record the reading in °Brix.

  • Clean the prism with distilled water and dry it before the next measurement.

Determination of Titratable Acidity (TA)

TA measures the total amount of acids in the fruit juice.

  • Pipette a known volume of clear fruit juice (e.g., 10 mL) into a beaker.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the juice with a standardized solution of sodium hydroxide (NaOH, e.g., 0.1 N) until a faint pink color persists for at least 30 seconds.

  • Record the volume of NaOH used.

  • Calculate the titratable acidity as a percentage of the predominant acid in the fruit (e.g., citric acid for strawberries and raspberries, malic acid for some other fruits). The formula is: TA (%) = (Volume of NaOH used (mL) x Normality of NaOH x Equivalent weight of acid) / Volume of juice (mL) x 10

Assessment of Fruit Firmness

Firmness is a measure of the fruit's texture and resistance to deformation.

  • Use a penetrometer equipped with a probe of a standardized diameter (e.g., 5 mm).

  • Remove a small section of the skin from two opposite sides of the fruit.

  • Place the fruit on a firm surface.

  • Apply the penetrometer probe to the exposed flesh at a constant speed until a specified depth is reached.

  • Record the force required for penetration in Newtons (N).

  • Take the average of the two measurements.

Visualizing the Science: Pathways and Workflows

To further elucidate the role of this compound in fruit ripening, the following diagrams illustrate its biosynthetic pathway and a typical experimental workflow for its quantification.

Furaneol_Biosynthesis Fructose6P Fructose-6-phosphate Intermediate1 4-hydroxy-5-methyl- 2-methylene-3(2H)-furanone (HMMF) Fructose6P->Intermediate1 Multiple enzymatic steps This compound This compound (4-hydroxy-2,5-dimethyl- 3(2H)-furanone) Intermediate1->this compound FaQR (Enone oxidoreductase) Mesifurane Mesifurane (2,5-dimethyl-4-methoxy- 3(2H)-furanone) This compound->Mesifurane FaOMT (O-methyltransferase) Glucoside This compound-glucoside This compound->Glucoside Glucosyltransferase

Simplified biosynthetic pathway of this compound and its derivatives in strawberry.

The biosynthesis of this compound in fruits like strawberries originates from fructose-6-phosphate.[5] Through a series of enzymatic reactions, the precursor 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) is formed. The enzyme enone oxidoreductase (FaQR) then catalyzes the final step to produce this compound. This compound can be further converted to its methoxy derivative, mesifurane, by the enzyme O-methyltransferase (FaOMT), or to a glucoside by a glucosyltransferase. The activity of these enzymes often increases during fruit ripening.

Furaneol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis FruitSample Fruit Sample Homogenization Homogenization FruitSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

Experimental workflow for the quantification of this compound in fruit samples.

The quantification of this compound typically involves sample preparation through homogenization and centrifugation to obtain a clear juice extract. This is followed by a solid-phase extraction (SPE) step to isolate and clean up the analyte of interest. Finally, the concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for accurate identification and quantification.

Conclusion

The data presented in this guide strongly supports the validation of this compound as a reliable and sensitive marker for fruit ripeness. Its concentration exhibits a consistent and significant increase that correlates well with the changes in traditional ripeness indicators such as soluble solids content, titratable acidity, and firmness. The specificity of this compound to the ripening process, coupled with the availability of robust analytical methods for its quantification, makes it a superior marker for objective ripeness assessment. For researchers and professionals in the food and agricultural sectors, incorporating this compound analysis into quality control protocols can lead to more precise harvesting decisions, improved product consistency, and enhanced consumer satisfaction. Further research focusing on a wider range of fruit varieties and the development of rapid, on-site detection methods for this compound will further solidify its role as a key indicator of fruit maturity.

References

A Comparative Analysis of Furaneol and Its Glycosidic Precursors in Grapes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the aromatic compound Furaneol and its non-volatile precursors in grapes reveals significant variations based on grape variety, ripening stage, and analytical methodology. This guide provides a comprehensive comparison, supported by quantitative data and detailed experimental protocols, to aid researchers in the fields of food science, oenology, and natural product chemistry.

This compound (4-hydroxy-2,5-dimethyl-3(2H)-furanone), a potent aroma compound with a characteristic caramel or strawberry-like scent, plays a crucial role in the sensory profile of many fruits, including grapes, and subsequently in wine. In grapes, this compound exists in both a free, volatile form and as non-volatile glycosidic precursors. The release of this compound from these precursors during processes such as fermentation and aging significantly impacts the final aroma of wine. Understanding the distribution and transformation of these compounds is therefore of high interest for quality control and product development.

Quantitative Comparison of this compound and Its Precursors

The concentration of free this compound and its glycosidically bound precursors varies considerably among different grape varieties and increases during the ripening process. Non-vinifera grape varieties, and hybrids thereof, generally exhibit significantly higher concentrations of these compounds compared to Vitis vinifera cultivars.

Grape Variety/ProductFree this compound Concentration (µg/L)Glycosidically Bound this compound Precursors (µg/L, expressed as this compound equivalents)Source
Vitis vinifera wines (general)< 50Not consistently reported, generally low[1]
Non-vinifera hybrids (wines)> 1000Data not widely available, but expected to be high[1]
Msalais Wine (from boiled grape juice)27,590 - 117,600Significant portion released during processing[2]
Merlot (wine, late harvest)High concentrations detectedIncreased with later harvest[3]
Cabernet-Sauvignon (wine, late harvest)High concentrations detectedIncreased with later harvest[3]
Muscat Bailey A (hybrid)High concentrationsIncreases during ripening[4]

Table 1: Comparative concentrations of free this compound and its glycosidic precursors in various grape varieties and related products.

Biosynthesis and Transformation of this compound in Grapes

The biosynthesis of this compound in grapes is not yet fully elucidated, but it is understood to originate from carbohydrate precursors. In the grape berry, this compound is often stabilized through glycosylation, forming non-volatile precursors. During winemaking and aging, these glycosides can be hydrolyzed, releasing the aromatic this compound. This transformation can be influenced by enzymatic activity from the grapes and yeast, as well as by the acidic conditions of the wine.

This compound Biosynthesis and Release Simplified Pathway of this compound Formation and Release in Grapes Carbohydrate Precursors Carbohydrate Precursors Biosynthesis in Grape Biosynthesis in Grape Carbohydrate Precursors->Biosynthesis in Grape This compound (Free Form) This compound (Free Form) Biosynthesis in Grape->this compound (Free Form) Glycosylation Glycosylation This compound (Free Form)->Glycosylation Wine Aroma Wine Aroma This compound (Free Form)->Wine Aroma This compound Glycosidic Precursors (Non-volatile) This compound Glycosidic Precursors (Non-volatile) Glycosylation->this compound Glycosidic Precursors (Non-volatile) Hydrolysis (Enzymatic/Acidic) Hydrolysis (Enzymatic/Acidic) This compound Glycosidic Precursors (Non-volatile)->Hydrolysis (Enzymatic/Acidic) Hydrolysis (Enzymatic/Acidic)->this compound (Free Form)

Caption: Biosynthesis and release of this compound in grapes.

Experimental Protocols

Accurate quantification of this compound and its precursors is essential for research and quality control. The following are detailed protocols for the extraction and analysis of these compounds from grapes and wine.

Solid-Phase Extraction (SPE) of this compound and its Glycosidic Precursors

This protocol is designed for the separation of free and glycosidically bound this compound from a grape must or wine sample.

  • Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 10 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of a 10% (v/v) ethanol solution.[5]

  • Sample Loading:

    • Centrifuge 75 mL of grape must or wine at 5000 rpm for 20 minutes at 4°C.[5]

    • Add an internal standard (e.g., 3 µg of 4-nonanol) to the supernatant.[5]

    • Load the sample onto the conditioned SPE cartridge.

  • Fraction Elution:

    • Free this compound Fraction: Elute the free aroma compounds with a suitable organic solvent.

    • Glycosidic Precursor Fraction: Elute the glycosidic fraction with 10 mL of methanol.[6]

  • Concentration:

    • Concentrate the glycosidic fraction to dryness at 40°C under reduced pressure.[5]

    • Re-dissolve the residue in 100 µL of 0.1 M citrate-phosphate buffer (pH 5.0) for subsequent hydrolysis and analysis.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Free this compound

This method is suitable for the quantification of free this compound in the extracted fraction.

  • Chromatographic System: Agilent 7890 GC coupled to a 7000C triple quadrupole mass spectrometer.[5]

  • Column: DB-WAX ultra-inert (30 m × 0.25 mm i.d., 0.25 µm film thickness).[5]

  • Injection: 1.5 µL in splitless mode.[5]

  • Injector Temperature: 250°C.[5]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 60°C at 30°C/min.

    • Ramp 2: Increase to 190°C at 2°C/min.

    • Ramp 3: Increase to 230°C at 5°C/min.

    • Hold at 230°C for 15 minutes.[7]

  • Carrier Gas: Helium.

  • Mass Spectrometer:

    • Transfer Line Temperature: 230°C.[7]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using m/z 128 for quantification and m/z 129 as a qualifier.[8][9]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis of Glycosidic Precursors

This protocol allows for the direct analysis of intact glycosidic precursors.

  • Chromatographic System: HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Hypersil ODS C18 column (250 mm x 4 mm, 5 µm particles).[6]

  • Mobile Phase:

    • Solvent A: 0.5% acetic acid in deionized water.[6]

    • Solvent B: Acetonitrile.[6]

  • Gradient Elution:

    • 0-5 min: 0% B.

    • 5-60 min: Linear gradient from 0% to 90% B.

    • Hold at 90% B for 10 minutes.[6]

  • Flow Rate: 0.8 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is often preferred for glycosides.[10]

    • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring the transition from the precursor ion (the intact glycoside) to a specific product ion (e.g., the aglycone after in-source fragmentation).

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_fractions Fractionation cluster_analysis Analysis cluster_results Results Grape_Must_Wine Grape Must/Wine Sample SPE Solid-Phase Extraction (SPE) Grape_Must_Wine->SPE Free_Fraction Free this compound Fraction SPE->Free_Fraction Elution 1 Glycosidic_Fraction Glycosidic Precursor Fraction SPE->Glycosidic_Fraction Elution 2 GC_MS GC-MS Analysis Free_Fraction->GC_MS HPLC_MSMS HPLC-MS/MS Analysis Glycosidic_Fraction->HPLC_MSMS Free_Furaneol_Quant Free this compound Quantification GC_MS->Free_Furaneol_Quant Precursor_Quant Glycosidic Precursor Quantification HPLC_MSMS->Precursor_Quant

Caption: Experimental workflow for this compound analysis.

Conclusion

The analysis of this compound and its glycosidic precursors in grapes is a complex but critical area of research for understanding and controlling the aromatic quality of wine and other grape-derived products. The choice of grape variety and the stage of ripeness at harvest are primary factors determining the potential for this compound-related aromas. The provided experimental protocols offer a robust framework for the accurate quantification of these compounds, enabling researchers to conduct comparative studies and further investigate the mechanisms of their formation and release. This knowledge can be applied to optimize viticultural and oenological practices to achieve desired sensory profiles in the final products.

References

Safety Operating Guide

Proper Disposal of Furaneol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of Furaneol (also known as Strawberry Furanone), a compound widely used in research and development for its characteristic sweet, fruity aroma. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While formulations may vary, the following general precautions apply:

  • Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin and eye contact, inhalation, and ingestion.[1][2][3][4][5]

  • Ventilation: Work in a well-ventilated area to avoid the accumulation of vapors.

  • Ignition Sources: Keep this compound and its waste away from heat, sparks, open flames, and other potential ignition sources.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and alkalis.[2][4]

A summary of recommended PPE is provided in the table below.

Personal Protective Equipment (PPE) for this compound Disposal
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield may be required for larger quantities.
Skin and Body Protection Laboratory coat, long-sleeved shirt, and pants. Chemical-resistant apron for larger spills.
Respiratory Protection A NIOSH-approved respirator may be necessary if ventilation is inadequate or for large spills.

Spill Cleanup and Waste Collection

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the material using a non-combustible absorbent material such as vermiculite, sand, or dry earth.[1][3] For solid spills, carefully sweep up the material to avoid generating dust.

  • Collection: Place the absorbed material or swept solids into a clearly labeled, sealable container for hazardous waste.[6][7]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Remove and launder contaminated clothing before reuse.[1][3] Wash hands and any exposed skin thoroughly with soap and water.

Final Disposal Procedures

The final disposal of this compound waste must comply with all applicable local, regional, national, and international regulations.[1][3][4][5]

Key Disposal Prohibitions:

  • DO NOT discharge this compound or its waste into drains, sewers, water courses, or onto the ground.[1][6][7]

  • DO NOT dispose of this compound with household garbage.[5]

Approved Disposal Method:

All this compound waste, including spilled material, absorbent materials, and empty containers, must be disposed of through a licensed hazardous waste disposal company. Empty containers may retain product residue and must be handled as hazardous waste.[1][4] For transportation, this compound is classified as a corrosive solid, N.O.S., UN 1759, Hazard Class 8.[5]

This compound Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

Furaneol_Disposal_Workflow cluster_prep Preparation cluster_spill Spill Management cluster_disposal Final Disposal A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE A->B C Contain Spill with Inert Absorbent B->C In Case of Spill D Collect Waste into Labeled Container C->D E Store Waste in a Designated Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F

References

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Reactant of Route 2
Furaneol

試験管内研究製品の免責事項と情報

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